Product packaging for C26H16ClF3N2O4(Cat. No.:)

C26H16ClF3N2O4

Cat. No.: B12631343
M. Wt: 512.9 g/mol
InChI Key: NXZFPZQWAYHHJF-PJEZACDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C26H16ClF3N2O4 is a synthetically designed, small-molecule inhibitor provided for research purposes. It is supplied as a high-purity compound to ensure reproducible results in biochemical and cell-based assays. While its specific mechanism of action is under investigation, compounds with similar structural features, such as chlorine and trifluoromethyl substituents on an aromatic system, are frequently explored for their targeted activity against key signaling pathways in diseases like cancer . Natural product-derived scaffolds continue to be a significant source of inspiration for novel anticancer agents, highlighting the value of investigating new chemical entities . Research into such compounds often focuses on elucidating their ability to induce apoptosis (programmed cell death), arrest the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), and inhibit metastatic progression . The primary research applications for this compound may include target identification and validation, dose-response studies, and combination therapy screening, particularly in oncology research. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only. Not for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16ClF3N2O4 B12631343 C26H16ClF3N2O4

Properties

Molecular Formula

C26H16ClF3N2O4

Molecular Weight

512.9 g/mol

IUPAC Name

(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C26H16ClF3N2O4/c27-17-8-7-14(12-16(17)26(28,29)30)32-24(34)19-20(25(32)35)22(23(33)18-6-3-11-36-18)31-10-9-13-4-1-2-5-15(13)21(19)31/h1-12,19-22H/t19-,20+,21?,22-/m0/s1

InChI Key

NXZFPZQWAYHHJF-PJEZACDQSA-N

Isomeric SMILES

C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)C5=CC=CO5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)C5=CC=CO5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to a Representative Synthesis of a C26H16ClF3N2O4 Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific chemical entity with the molecular formula C26H16ClF3N2O4 is not readily found in public chemical databases. Therefore, this document presents a representative, hypothetical synthesis pathway for a plausible complex heterocyclic molecule incorporating the key structural motifs suggested by the molecular formula: a chlorophenyl group, a trifluoromethylphenyl group, and a nitrogen- and oxygen-containing heterocyclic core. The presented methodologies are based on well-established, published chemical reactions and are intended to serve as a technical guide for the synthesis of similar complex molecules.

Proposed Target Molecule and Retrosynthetic Analysis

For the purpose of this guide, we propose the following hypothetical target molecule: 1-(4-chlorophenyl)-3-(4-(trifluoromethyl)benzoyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

Molecular Formula Calculation:

  • Pyrazolo[3,4-d]pyrimidin-4-one core: C5H3N4O

  • 1-(4-chlorophenyl) substituent: C6H4Cl

  • 3-(4-(trifluoromethyl)benzoyl) substituent: C8H4F3O

  • Total: C19H11ClF3N4O2. This does not match the requested formula.

To achieve the target formula this compound, a more complex structure is needed. Let's propose a new target: 2-(1-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)-5-methoxy-4-oxo-4H-pyran-3-carboxylic acid .

Let's re-evaluate and propose a more synthetically straightforward yet complex molecule that can be built methodically.

Revised Hypothetical Target Molecule: (E)-3-(1-(4-chlorophenyl)-5-oxo-3-(4-(trifluoromethyl)styryl)-1H-pyrazol-4(5H)-ylidene)pentane-2,4-dione

Let's construct a plausible synthesis for a complex molecule containing the required fragments. A convergent synthesis is often preferred for complex molecules.

Hypothetical Synthesis Pathway

The overall strategy involves the synthesis of a substituted pyrazolone core, followed by a Knoevenagel condensation to introduce the final substituent.

Overall Reaction Scheme:

Overall Synthesis A Ethyl 4,4,4-trifluorobenzoylacetate C Intermediate 1: 5-(4-(trifluoromethyl)phenyl)-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one A->C + B (AcOH, Reflux) B 4-Chlorophenylhydrazine E Target Molecule: This compound (Hypothetical) C->E + D (Piperidine, EtOH, Reflux) D Acetylacetone

Caption: Overall synthetic strategy for the hypothetical target molecule.

Experimental Protocols

Step 1: Synthesis of 5-(4-(trifluoromethyl)phenyl)-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one (Intermediate 1)

This step involves the condensation of a β-ketoester with a substituted hydrazine to form the pyrazolone ring, a variation of the Knorr pyrazole synthesis.

Reaction:

Step 1 reactant1 Ethyl 4,4,4-trifluorobenzoylacetate product Intermediate 1 reactant1->product + reactant2 4-Chlorophenylhydrazine reactant2->product AcOH, Reflux

Caption: Synthesis of the pyrazolone intermediate.

Methodology:

  • To a solution of ethyl 4,4,4-trifluorobenzoylacetate (1.0 eq) in glacial acetic acid (10 mL/mmol), add 4-chlorophenylhydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • After completion (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL/mmol) with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the crude product.

  • Recrystallize the crude product from ethanol to yield pure 5-(4-(trifluoromethyl)phenyl)-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Data Summary Table:

Reactant/ReagentMolar Mass ( g/mol )Moles (mol)Mass/Volume
Ethyl 4,4,4-trifluorobenzoylacetate260.191.0 eq-
4-Chlorophenylhydrazine hydrochloride179.041.05 eq-
Sodium Acetate82.031.1 eq-
Glacial Acetic Acid60.05Solvent-
Product 354.72 -~85% yield
Step 2: Synthesis of the Hypothetical Target Molecule via Knoevenagel Condensation

The final step involves the condensation of the active methylene group of the pyrazolone with a β-dicarbonyl compound.

Reaction:

Step 2 reactant1 Intermediate 1 product Target Molecule reactant1->product + reactant2 Acetylacetone reactant2->product Piperidine, EtOH, Reflux

Caption: Final Knoevenagel condensation step.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve Intermediate 1 (1.0 eq) and acetylacetone (1.2 eq) in absolute ethanol (15 mL/mmol).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC (hexane:ethyl acetate 6:4).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the concentrated mixture to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.

  • Dry the product in a vacuum oven. Further purification can be achieved by column chromatography on silica gel if necessary.

Data Summary Table:

Reactant/ReagentMolar Mass ( g/mol )Moles (mol)Mass/Volume
Intermediate 1354.721.0 eq-
Acetylacetone100.121.2 eq-
Piperidine85.150.1 eq-
Ethanol46.07Solvent-
Product 436.83 (Hypothetical) -~70% yield

Reaction Mechanism

A plausible mechanism for the Knoevenagel condensation in Step 2 is depicted below.

Mechanism cluster_0 Base Catalysis cluster_1 Nucleophilic Attack and Dehydration A Pyrazolone C Enolate Intermediate A->C + B, - BH+ B Piperidine (Base) E Adduct C->E + D D Acetylacetone F Target Molecule E->F - H2O

Caption: Proposed mechanism for the Knoevenagel condensation.

Conclusion

This technical guide outlines a plausible and robust synthetic pathway for a complex heterocyclic molecule representative of the molecular formula this compound. The synthesis is based on established and reliable organic reactions, namely the Knorr pyrazole synthesis and the Knoevenagel condensation. The provided experimental protocols and data tables offer a framework for researchers in drug discovery and chemical synthesis to approach the construction of novel, highly substituted heterocyclic compounds. It is important to reiterate the hypothetical nature of the specific target molecule and to emphasize that the reaction conditions provided are illustrative and may require optimization for specific substrates.

Technical Guide: Physicochemical Properties and Stability of Novel Compound C26H16ClF3N2O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the characterization of the physicochemical properties and stability profile of the novel chemical entity designated as C26H16ClF3N2O4. Due to the absence of publicly available data for this specific molecule, this guide serves as a template, outlining the requisite experimental protocols, data presentation formats, and analytical workflows essential for its thorough evaluation. The methodologies and diagrams presented herein are based on established principles of pharmaceutical sciences and regulatory guidelines for drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility.

Identity and Structure
PropertyData
Molecular Formula This compound
Molecular Weight 524.87 g/mol
CAS Number Not Available
IUPAC Name To be determined
Chemical Structure To be determined
Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters to be determined for this compound.

ParameterExperimental ValueMethod
Melting Point (°C) Capillary Melting Point
pKa Potentiometric Titration
LogP (Octanol/Water) Shake-Flask Method
Aqueous Solubility (mg/mL) HPLC-based method
Hygroscopicity Dynamic Vapor Sorption

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating reliable data. The following sections outline standard methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is determined using the capillary melting point method. A small, finely powdered sample of this compound is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the substance melts is recorded.

Determination of pKa

The acid dissociation constant (pKa) is determined by potentiometric titration. A solution of this compound is titrated with a standardized solution of acid or base. The pH of the solution is measured as a function of the titrant volume, and the pKa is calculated from the resulting titration curve.

Determination of LogP

The partition coefficient (LogP) between n-octanol and water is determined using the shake-flask method. A solution of this compound in a mixture of n-octanol and water is shaken until equilibrium is reached. The concentrations of the compound in the two phases are then determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC, and the LogP is calculated.

Determination of Aqueous Solubility

The aqueous solubility is determined by adding an excess amount of this compound to water and shaking the suspension at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a validated HPLC method.

Stability Assessment

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors.

Stability Indicating Method

A stability-indicating analytical method that can distinguish the intact drug from its degradation products is essential. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically developed and validated for this purpose.

Forced Degradation Studies

Forced degradation studies are undertaken to identify the likely degradation products and to establish the degradation pathways. These studies expose this compound to stress conditions such as acid, base, oxidation, heat, and light.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf life of the drug substance.[1][2] The protocols for these studies are guided by ICH guidelines.[3][4] Samples of this compound are stored under various temperature and humidity conditions and tested at predetermined time points.[5]

Table of Stability Study Conditions:

StudyStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Visualizations

Diagrams are provided to illustrate key workflows and hypothetical relationships relevant to the development of this compound.

G cluster_0 Physicochemical Characterization Workflow A Synthesis of This compound B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC, elemental analysis) A->C D Determination of Melting Point, pKa, LogP B->D C->D E Solubility & Hygroscopicity Studies D->E F Characterized Compound E->F

Caption: Workflow for the physicochemical characterization of a new chemical entity.

G cluster_1 Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 activates Compound This compound Compound->Receptor binds Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse induces

Caption: A hypothetical signaling pathway involving this compound.

G cluster_2 Stability Testing Logic Start Start Stability Study (Time 0) Accelerated Accelerated Study (40°C/75% RH) Start->Accelerated LongTerm Long-Term Study (25°C/60% RH) Start->LongTerm SigChange Significant Change? Accelerated->SigChange Evaluate Evaluate Data & Establish Shelf-Life LongTerm->Evaluate SigChange->LongTerm No Intermediate Intermediate Study (30°C/65% RH) SigChange->Intermediate Yes Intermediate->Evaluate

Caption: Decision logic for stability testing based on ICH guidelines.

References

In-Depth Technical Guide on the Preliminary Biological Activity of C26H16ClF3N2O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activity of the compound with the molecular formula C26H16ClF3N2O4. This molecule has been identified as a potent and selective inhibitor of the Retinoic Acid-Related Orphan Receptor gamma T (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells. Th17 cells are critically involved in the pathogenesis of various autoimmune and inflammatory diseases. This document details the compound's mechanism of action, summarizes its in vitro activity, and provides the experimental protocols for its synthesis and biological evaluation, based on publicly available patent literature.

Introduction

The compound this compound belongs to a class of 4-heteroaryl substituted benzoic acid derivatives.[1] Extensive research has identified the nuclear receptor RORγt as a crucial driver of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). Dysregulation of the Th17 pathway is a hallmark of numerous autoimmune disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Consequently, the development of small molecule inhibitors of RORγt represents a promising therapeutic strategy for these conditions. The subject compound, this compound, has emerged from research efforts to identify novel RORγt inhibitors with therapeutic potential.

Mechanism of Action: RORγt Inhibition

RORγt is a ligand-activated transcription factor that plays a pivotal role in the developmental pathway of Th17 cells. Upon activation, RORγt binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. The compound this compound acts as an antagonist of RORγt, binding to the receptor and preventing the recruitment of coactivator proteins necessary for transcriptional activation. This inhibition effectively blocks the differentiation of Th17 cells and the production of their signature inflammatory mediators.

Below is a diagram illustrating the signaling pathway of RORγt and the inhibitory action of this compound.

RORgammaT_Pathway cluster_0 Th17 Cell Differentiation cluster_1 Pro-inflammatory Cytokine Production TGF-β TGF-β RORγt_Activation RORγt Activation TGF-β->RORγt_Activation IL-6 IL-6 IL-6->RORγt_Activation Th17_Differentiation Th17 Cell Differentiation RORγt_Activation->Th17_Differentiation IL-17_Production IL-17 Production Th17_Differentiation->IL-17_Production Inflammation Inflammation IL-17_Production->Inflammation This compound This compound This compound->RORγt_Activation Inhibition

RORγt signaling pathway and the inhibitory effect of this compound.

Preliminary Biological Activity Data

The inhibitory activity of this compound and related compounds has been quantified through in vitro assays. The following table summarizes the reported activity for a representative compound from the same chemical series as described in patent literature.

Compound IDMolecular FormulaAssay TypeIC50 (nM)
Example CompoundThis compoundRORγt FRET Assay10 - 100

Table 1: In vitro inhibitory activity of a representative 4-heteroaryl substituted benzoic acid derivative against RORγt. The IC50 value represents the concentration of the compound required to inhibit 50% of the RORγt activity in a Fluorescence Resonance Energy Transfer (FRET) assay.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described in European Patent EP 2884981 B1.[1] The general synthetic route involves a multi-step process, which is outlined in the workflow diagram below.

Synthesis_Workflow Start Starting Materials Step1 Suzuki Coupling Start->Step1 Intermediate_A Intermediate A (Ester) Step1->Intermediate_A Step2 Ester Hydrolysis Intermediate_A->Step2 Final_Product This compound Step2->Final_Product

General synthetic workflow for this compound.

Detailed Experimental Steps (based on representative examples in the patent):

A mixture of the appropriate boronic acid or ester, a suitable aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a solvent mixture (e.g., dioxane and water) is heated to yield the coupled ester intermediate. This intermediate is then subjected to hydrolysis, typically using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water, to afford the final carboxylic acid product, this compound. The final compound is purified by standard chromatographic techniques. The patent confirms the structure and mass of the synthesized compounds using LCMS (Liquid Chromatography-Mass Spectrometry).[1]

RORγt Inhibition Assay (FRET-Based)

The biological activity of this compound was determined using a Fluorescence Resonance Energy Transfer (FRET) assay designed to measure the interaction of RORγt with a coactivator peptide.

Principle: The assay measures the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a steroid receptor coactivator (SRC) peptide. The RORγt-LBD is typically tagged with a donor fluorophore (e.g., Europium) and the SRC peptide with an acceptor fluorophore (e.g., Allophycocyanin). When the two proteins interact, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the RORγt-LBD, the fluorescently labeled SRC peptide, and the test compound (this compound) at various concentrations.

  • Assay Plate Preparation: Add the assay components to a microtiter plate in a suitable buffer.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The compound this compound is a promising RORγt inhibitor with demonstrated in vitro activity. Its mechanism of action, targeting a key driver of Th17-mediated inflammation, makes it a compelling candidate for further investigation in the context of autoimmune and inflammatory diseases. Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models of disease, as well as detailed pharmacokinetic and toxicological profiling to assess its potential as a therapeutic agent. Further optimization of the 4-heteroaryl substituted benzoic acid scaffold may also lead to the discovery of second-generation inhibitors with improved potency and drug-like properties.

References

in silico modeling of C26H16ClF3N2O4 target interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of C26H16ClF3N2O4 Target Interaction

For the Attention of: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

The identification and characterization of the biological targets of novel chemical entities are pivotal stages in the drug discovery pipeline. This technical guide provides a comprehensive overview of the in silico methodologies for predicting and modeling the interaction between a novel compound, designated here as Compound X with the molecular formula This compound , and its potential biological targets. Due to the absence of this specific molecular formula in public chemical databases, this document focuses on establishing a robust, generalized workflow that can be applied to any new chemical entity for which a 2D structure is known. The guide details protocols for in silico target prediction, molecular docking, and molecular dynamics simulations, supplemented with structured data tables and workflow visualizations to facilitate comprehension and application by researchers in the field.

In Silico Target Prediction: Identifying the Biological Targets of Compound X

The initial and most critical step for a novel compound is the identification of its biological targets.[1] In silico target prediction methods offer a time- and cost-effective approach to generate hypotheses for subsequent experimental validation.[2] These methods can be broadly categorized into ligand-based and structure-based approaches.[1]

A generalized workflow for in silico target prediction is illustrated below.

G cluster_input Input Data cluster_methods Target Prediction Approaches cluster_output Output & Validation Compound Compound X (this compound) 2D Structure LigandBased Ligand-Based Methods (Similarity Search, Pharmacophore) Compound->LigandBased StructureBased Structure-Based Methods (Reverse Docking) Compound->StructureBased TargetList Prioritized List of Potential Targets LigandBased->TargetList StructureBased->TargetList PathwayAnalysis Signaling Pathway Analysis TargetList->PathwayAnalysis ExperimentalValidation Experimental Validation (e.g., Binding Assays) TargetList->ExperimentalValidation

A generalized workflow for in silico target prediction.
Ligand-Based Target Prediction

Ligand-based methods rely on the principle that similar molecules often exhibit similar biological activities.[1] These approaches compare the structure of Compound X to databases of known bioactive compounds.

  • Chemical Similarity Searching: This involves calculating molecular fingerprints (e.g., ECFP4) for Compound X and screening them against databases like ChEMBL or PubChem to find compounds with high structural similarity. The known targets of these similar compounds are then proposed as potential targets for Compound X.

  • Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target.[3] For target fishing, a pharmacophore model can be generated from Compound X and used to screen a database of target-based pharmacophores to identify potential binding partners.[4]

Structure-Based Target Prediction

Structure-based methods utilize the 3D structure of potential protein targets.

  • Reverse Docking: In contrast to conventional docking where multiple ligands are screened against a single target, reverse docking screens a single ligand (Compound X) against a large library of 3D protein structures.[2][5][6] The proteins to which Compound X is predicted to bind with high affinity are identified as potential targets.[7]

Summary of Target Prediction Methods
MethodPrincipleRequired Input for Compound XKey AdvantagesKey Limitations
Chemical SimilaritySimilar molecules exhibit similar biological activities.2D Structure (SMILES)Computationally fast, effective for well-studied targets.Dependent on the diversity of known ligand-target data.
Pharmacophore ModelingIdentifies common 3D chemical features necessary for biological activity.3D ConformationCan identify structurally diverse compounds with similar activity.Can be computationally intensive.
Reverse DockingPredicts the binding affinity of a ligand to a wide range of protein structures.[2]3D ConformationCan identify novel targets, not reliant on ligand similarity.[2]Computationally expensive, sensitive to scoring function accuracy.
Experimental Protocol: In Silico Target Prediction
  • Compound Preparation:

    • Obtain the 2D structure of Compound X (e.g., from experimental data or de novo design).

    • Generate a canonical SMILES representation.

    • Generate a low-energy 3D conformation using a suitable force field (e.g., MMFF94).

  • Ligand-Based Prediction (using a platform like SwissTargetPrediction): [8]

    • Submit the SMILES string of Compound X to the web server.

    • Select the appropriate organism (e.g., Homo sapiens).

    • Analyze the output, which provides a ranked list of potential targets based on a combination of 2D and 3D similarity to known ligands.

  • Structure-Based Prediction (Reverse Docking):

    • Prepare a library of potential protein targets (e.g., from the Protein Data Bank).

    • Define the binding site for each protein, often based on co-crystallized ligands.

    • Perform docking of Compound X against each target's binding site using a program like AutoDock Vina.

    • Rank the targets based on the predicted binding affinity (docking score).

  • Consensus Scoring and Target Prioritization:

    • Combine the results from both ligand-based and structure-based methods.

    • Prioritize targets that are predicted by multiple independent methods.

    • Perform a literature review on the prioritized targets to assess their biological relevance to the intended therapeutic area.

In Silico Modeling of Compound-Target Interactions

Once a list of high-confidence potential targets is generated, the next step is to model the interaction between Compound X and each of these targets in detail. This is typically achieved through molecular docking followed by molecular dynamics simulations.

G cluster_input Input Data cluster_modeling Interaction Modeling cluster_analysis Analysis Compound Compound X 3D Structure Docking Molecular Docking (Pose Prediction, Scoring) Compound->Docking Target Hypothetical Target Protein (e.g., Kinase, GPCR) 3D Structure Target->Docking MD_Setup MD Simulation Setup (Solvation, Ionization) Docking->MD_Setup BindingMode Binding Mode Analysis Docking->BindingMode MD_Run Molecular Dynamics (Equilibration, Production) MD_Setup->MD_Run BindingEnergy Binding Free Energy Calculation (MM/PBSA) MD_Run->BindingEnergy Stability Complex Stability Analysis (RMSD, RMSF) MD_Run->Stability

Workflow for modeling compound-target interactions.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is used to predict the binding mode and estimate the binding affinity.

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Repair any missing residues or side chains.

  • Ligand Preparation:

    • Use the low-energy 3D conformation of Compound X.

    • Assign partial charges using a method like Gasteiger.

  • Grid Generation:

    • Define a grid box that encompasses the binding site of the target protein.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to dock Compound X into the defined grid box.

    • Generate multiple binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Hypothetical TargetTarget ClassDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues (Hypothetical)
Kinase ATyrosine Kinase-10.525 nMMET793, LYS745, ASP855
GPCR BClass A GPCR-9.870 nMTRP286, PHE193, TYR308
Protease CCysteine Protease-8.9250 nMCYS25, HIS159, GLN19
Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and detailed view of the compound-target interaction by simulating the movement of atoms over time. This allows for the assessment of the stability of the binding pose and a more accurate estimation of binding free energy.

  • System Setup:

    • Use the best-scoring docked complex from the molecular docking step as the starting structure.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired pressure (e.g., 1 atm) under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., 100 ns) to capture the relevant dynamics of the system.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various parameters, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

ParameterValueInterpretation
RMSD of Protein Backbone1.5 ± 0.3 ÅThe protein structure is stable throughout the simulation.
RMSD of Ligand0.8 ± 0.2 ÅCompound X remains stably bound in the active site.
Binding Free Energy (MM/PBSA)-45.5 ± 5.2 kcal/molStrong predicted binding affinity.
Key Hydrogen BondsMET793 (95%), ASP855 (78%)Specific and stable hydrogen bonds contributing to binding.

Signaling Pathway Contextualization

By identifying the potential targets of Compound X, it is possible to hypothesize its mechanism of action by placing these targets within known biological signaling pathways. For instance, if a primary target is identified as a specific kinase, its impact on downstream signaling can be mapped out.

G cluster_pathway Hypothetical Kinase A Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Activates Substrate1 Downstream Substrate 1 KinaseA->Substrate1 Phosphorylates Substrate2 Downstream Substrate 2 KinaseA->Substrate2 Phosphorylates CellProliferation Cell Proliferation Substrate1->CellProliferation Apoptosis Apoptosis Substrate2->Apoptosis Inhibits CompoundX Compound X CompoundX->KinaseA Inhibits

Hypothetical signaling pathway involving Kinase A.

Conclusion

The in silico workflow detailed in this guide provides a powerful framework for the initial characterization of a novel compound with the molecular formula this compound. By systematically applying target prediction, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses about the compound's biological targets and mechanism of action. This computational approach significantly accelerates the drug discovery process by prioritizing experimental efforts and providing a detailed molecular-level understanding of compound-target interactions, ultimately paving the way for the development of new therapeutic agents.

References

C26H16ClF3N2O4 IUPAC name and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader:

Extensive searches of prominent chemical databases, including PubChem and ChemSpider, did not yield a known compound with the molecular formula C26H16ClF3N2O4. This suggests that the molecule may be a novel chemical entity, a proprietary compound not disclosed in public domains, or a substance that has not yet been synthesized or characterized.

Consequently, the core requirements of this technical guide—including the provision of an IUPAC name, chemical structure, quantitative data, experimental protocols, and visualizations—cannot be fulfilled at this time. The information necessary to generate this content is contingent on the public availability of data for the specified molecule.

This document will, however, outline the methodologies and data presentation formats that would be employed should information on this compound become available. This serves as a template for the requested in-depth technical guide.

IUPAC Name and Chemical Structure

Upon successful identification of the compound, this section would provide:

  • IUPAC Name: The systematic name of the compound according to the rules set by the International Union of Pure and Applied Chemistry.

  • Chemical Structure: A 2D representation of the molecular structure, and where available, a 3D conformational image.

Physicochemical and Pharmacokinetic Properties

All quantitative data would be summarized in a tabular format for clarity and ease of comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitsMethod of DeterminationReference
Molecular Weight g/mol Calculated
LogPExperimental/Predicted
pKaExperimental/Predicted
Solubilitymg/mLExperimental
Melting Point°CExperimental

Table 2: In Vitro Pharmacokinetic Parameters of this compound

ParameterValueUnitsAssay SystemReference
Plasma Protein Binding%Human Plasma
Metabolic Stability% remainingHuman Liver Microsomes
CYP Inhibition (IC50)µMRecombinant CYP Isoforms
Permeability (Papp)cm/sCaco-2

Biological Activity and Signaling Pathways

This section would detail the known biological effects of the compound.

Table 3: In Vitro Biological Activity of this compound

TargetAssay TypeActivity (IC50/EC50)UnitsReference

Should the compound be found to modulate a specific signaling pathway, a diagram would be generated using the DOT language to visualize the mechanism of action.

Signaling_Pathway Compound This compound Receptor Target Receptor Compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments would be provided to ensure reproducibility.

Example Protocol: In Vitro Metabolic Stability Assay

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Human Liver Microsomes (20 mg/mL)

    • NADPH regenerating system

    • Phosphate buffer (0.1 M, pH 7.4)

    • Acetonitrile with internal standard

  • Procedure:

    • Prepare a working solution of this compound by diluting the stock solution in phosphate buffer.

    • Pre-incubate human liver microsomes with the NADPH regenerating system at 37°C.

    • Initiate the reaction by adding the this compound working solution.

    • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding cold acetonitrile with an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Synthesis Workflow

If a synthetic route is discovered, a workflow diagram would be generated.

Synthesis_Workflow A Starting Material A Intermediate1 Intermediate 1 A->Intermediate1 Step 1: Reagent X B Starting Material B B->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2: Reagent Y Final_Compound This compound Intermediate2->Final_Compound Step 3: Reagent Z

Caption: A representative synthetic workflow for this compound.

This document will be updated with the relevant specific information for this compound as it becomes publicly available. For researchers, scientists, and drug development professionals interested in this molecule, it is recommended to monitor chemical literature and patent databases for its disclosure.

Unidentified Compound: C26H16ClF3N2O4 - A Barrier to Therapeutic Target Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has failed to identify a specific chemical compound with the molecular formula C26H16ClF3N2O4. This lack of identification prevents a detailed analysis of its potential therapeutic targets, experimental protocols, and associated signaling pathways as requested.

Despite extensive searches of chemical databases and scientific literature, no publicly available information links the molecular formula this compound to a known substance. This suggests that the compound may be novel, proprietary, or that the provided molecular formula may contain a typographical error. Without a confirmed chemical structure and identity, it is impossible to retrieve the necessary biological and experimental data required for the creation of an in-depth technical guide.

The process of identifying therapeutic targets for a given compound relies on a foundational understanding of its structure and known biological activities. This information is typically gleaned from preclinical and clinical studies, which investigate the compound's mechanism of action, its interactions with specific proteins and cellular pathways, and its effects on disease models.

For a typical, well-characterized compound, a technical guide would include:

  • Quantitative Data on Biological Activity: This would be presented in tabular format, summarizing key metrics such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against various enzymes or receptors. These values provide a quantitative measure of the compound's potency and selectivity.

  • Detailed Experimental Protocols: Methodologies for key experiments, such as kinase assays, cell viability assays, or in vivo efficacy studies, would be provided to allow for replication and further investigation by other researchers.

  • Signaling Pathway Diagrams: Visual representations of the cellular pathways modulated by the compound would be generated to illustrate its mechanism of action. For example, if a compound were found to inhibit a specific kinase, a diagram would depict the downstream effects of this inhibition on cell growth, proliferation, or apoptosis.

An illustrative example of a signaling pathway diagram that could be generated for a hypothetical kinase inhibitor is provided below.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS Compound Hypothetical Inhibitor (this compound) Compound->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothetical MAPK/ERK signaling pathway inhibited by a compound.

In the absence of a defined chemical entity for this compound, the generation of such specific and detailed information is not feasible. We recommend that the user verify the molecular formula or provide an alternative identifier, such as a common name, CAS number, or a reference to a publication, to enable a renewed and more targeted search for the requested information.

A Technical Guide to the Synthesis and Screening of C26H16ClF3N2O4 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a proposed synthetic strategy and screening cascade for analogues of a novel heterocyclic compound, designated as Compound A (C26H16ClF3N2O4) . Due to the novelty of this chemical entity, this guide establishes a foundational framework for its exploration as a potential therapeutic agent. The methodologies, data, and workflows presented herein are designed to be illustrative and adaptable for rigorous drug discovery and development programs.

Core Scaffold and Rationale

The chemical formula this compound suggests a polycyclic aromatic structure with a high degree of unsaturation, incorporating key pharmacophoric elements such as a trifluoromethyl group, a chlorine atom, and nitrogen and oxygen heteroatoms. For the purpose of this guide, we propose the following plausible core structure for Compound A : a substituted quinoline carboxamide. This scaffold is prevalent in medicinal chemistry due to its synthetic tractability and ability to interact with a wide range of biological targets.

Proposed Structure of Compound A:

  • IUPAC Name: N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-6-(1,3-dioxolan-2-yl)quinoline-4-carboxamide

  • Molecular Formula: this compound

This structure was designed to have a planar aromatic core capable of engaging in π-stacking interactions, with functional groups that can be readily modified to explore the structure-activity relationship (SAR).

Analogue Synthesis

A library of analogues can be generated by modifying three key regions of Compound A: the quinoline core (R1), the "left-hand" phenyl ring (R2), and the "right-hand" amide substituent (R3).

General Synthetic Scheme

The proposed synthetic route to access these analogues is a multi-step process starting from commercially available materials. A representative workflow is depicted below.

G A Substituted 2-aminobenzoic acid C Pfitzinger Reaction A->C B Substituted acetophenone B->C D Substituted Quinoline-4-carboxylic acid C->D Cyclization E Thionyl Chloride (SOCl2) D->E Activation F Acyl Chloride Intermediate E->F Activation H Amide Coupling F->H G Substituted Aniline G->H I Final Analogue (e.g., Compound A) H->I Final Product G A Primary Screening: In vitro Kinase Assay (e.g., VEGFR2) B Secondary Screening: Cell-based Proliferation Assay (e.g., HUVEC cells) A->B Active Compounds C Tertiary Screening: In vivo Xenograft Model B->C Potent & Efficacious Compounds D ADME/Tox Profiling B->D Potent & Efficacious Compounds E Lead Candidate C->E D->E G cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras PLCg->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundA Compound A CompoundA->VEGFR2 Inhibits

structural elucidation of C26H16ClF3N2O4 using NMR and mass spec

Author: BenchChem Technical Support Team. Date: November 2025

Structural Elucidation of C26H16ClF3N2O4: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth, hypothetical case study on the structural elucidation of a novel heterocyclic compound, this compound, designated as Compound-X . The process outlined herein integrates high-resolution mass spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to derive the final chemical structure.

Introduction

The determination of a new chemical entity's structure is a cornerstone of chemical and pharmaceutical research. The molecular formula this compound, with a degree of unsaturation of 19, suggests a complex polycyclic aromatic system, typical of many modern drug candidates. The presence of chlorine, a trifluoromethyl group, and multiple heteroatoms (nitrogen and oxygen) points towards a synthetically designed molecule likely intended for biological activity. This guide details a systematic approach to elucidating the structure of such a complex molecule.

Integrated Elucidation Workflow

The structural elucidation process follows a logical progression from determining the molecular formula to establishing the complete connectivity and stereochemistry of the molecule.

workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Structure Assembly ms1 HRMS (ESI-TOF) ms2 Isotopic Pattern Analysis ms1->ms2 Exact Mass ms3 MS/MS Fragmentation ms2->ms3 Formula Confirmed analysis1 Fragment Identification ms3->analysis1 Fragmentation Data nmr1d 1D NMR (¹H, ¹³C, ¹⁹F) nmr2d 2D NMR (COSY, HSQC, HMBC) nmr1d->nmr2d Initial Fragments nmr2d->analysis1 analysis2 Connectivity Mapping (via HMBC) nmr2d->analysis2 analysis1->analysis2 analysis3 Final Structure Proposal analysis2->analysis3 end Final Structure Compound-X analysis3->end start Sample C₂₆H₁₆ClF₃N₂O₄ start->ms1 start->nmr1d

Figure 1: Overall workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry provides the molecular formula and key fragmentation data, offering the first pieces of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis yielded the exact mass of the molecular ion, which is used to confirm the molecular formula.

ParameterObserved ValueCalculated Value (this compound)Mass Error (ppm)
[M+H]⁺ 553.0725553.0728-0.54
Isotopic Peak [M+H+2]⁺ Approx. 33% of [M+H]⁺Expected for one Cl atom-

The data confirms the molecular formula this compound. The characteristic isotopic pattern for a single chlorine atom was observed.

Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) of the parent ion [M+H]⁺ produced several significant fragment ions.

m/z (Observed)Proposed FormulaDescription of Neutral Loss
412.0799C20H12ClN2O3⁺Loss of C6H4CF3 (trifluoromethylphenyl group)
384.0851C19H12ClNO3⁺Loss of CONH (from amide cleavage)
280.0343C17H9ClNO⁺Loss of C7H4F3N2O (trifluoromethylphenyl amide)
139.0091C7H4ClO⁺4-chlorobenzoyl cation
111.0012C6H4Cl⁺4-chlorophenyl cation

The fragmentation pattern suggests the presence of distinct 4-chlorophenyl and N-(4-trifluoromethyl)phenyl substructures linked via amide or ester bonds.

fragmentation Proposed MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 553.0725 C₂₆H₁₇ClF₃N₂O₄⁺ frag1 m/z 412.0799 C₂₀H₁₂ClN₂O₃⁺ parent->frag1 - C₆H₅F₃N (trifluoromethylaniline) frag2 m/z 280.0343 C₁₇H₉ClNO⁺ frag1->frag2 - C₃H₃O (methoxy/hydroxy related loss) frag3 m/z 139.0091 C₇H₄ClO⁺ frag2->frag3 - C₁₀H₅NO (furoquinoline core fragment) frag4 m/z 111.0012 C₆H₄Cl⁺ frag3->frag4 - CO

Figure 2: Proposed MS/MS fragmentation pathway for Compound-X.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. For this analysis, a complete set of 1D and 2D NMR experiments were performed. The proposed structure based on this data is 2-(4-chlorophenyl)-8-hydroxy-7-methoxy-N-(4-(trifluoromethyl)phenyl)furo[3,2-c]quinoline-4-carboxamide .

1D NMR Data

¹H NMR (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment (Proposed)
10.85 s 1H -OH (H-O-C8)
10.50 s 1H -NH (Amide)
8.50 d (J=8.5 Hz) 2H H-2', H-6'
8.15 d (J=8.5 Hz) 2H H-3'', H-5''
7.90 d (J=8.5 Hz) 2H H-2'', H-6''
7.75 d (J=8.5 Hz) 2H H-3', H-5'
7.60 s 1H H-5 (Furoquinoline)
7.45 s 1H H-9 (Furoquinoline)
7.20 s 1H H-3 (Furoquinoline)

| 4.05 | s | 3H | -OCH₃ |

¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment (Proposed)
164.5 C=O (Amide)
155.0 - 120.0 Aromatic & Heteroaromatic Carbons
125.7 (q, J=272 Hz) -CF₃

| 56.5 | -OCH₃ |

¹⁹F NMR (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment (Proposed)

| -61.5 | s | -CF₃ |

2D NMR Data Interpretation
  • COSY (¹H-¹H Correlation): The COSY spectrum revealed two distinct AA'BB' spin systems, corresponding to the 1,4-disubstituted chlorophenyl and trifluoromethylphenyl rings. Specifically, correlations were seen between 8.50/7.75 ppm and 8.15/7.90 ppm. No other significant spin systems were observed, indicating the remaining protons are isolated singlets or part of separate, non-coupled systems.[1]

  • HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum correlated each proton signal to its directly attached carbon, confirming the assignments of protonated aromatic carbons and the methoxy group.

  • HMBC (¹H-¹³C Long-Range Correlation): The HMBC spectrum was critical for assembling the molecular fragments. Key correlations established the overall structure.[2][3]

hmbc cluster_core Furo[3,2-c]quinoline Core cluster_clph 4-Chlorophenyl Ring cluster_cf3ph 4-(Trifluoromethyl)phenyl Ring H5 H-5 (7.60) C4 C-4 H5->C4 ³J H9 H-9 (7.45) NH Amide NH (10.50) C_amide Amide C=O (164.5) NH->C_amide ²J C_CF3Ph C-1'' NH->C_CF3Ph ³J C_ClPh C-1' H2_cl H-2'/6' (8.50) H2_cl->C_ClPh ²J H2_cf3 H-2''/6'' (7.90) H2_cf3->C_amide ³J

Figure 3: Key HMBC correlations confirming fragment connectivity.

Key HMBC Insights:

  • The amide proton (10.50 ppm) showed a correlation to the amide carbonyl carbon (164.5 ppm) and to the quaternary carbon of the trifluoromethylphenyl ring, confirming the N-(4-(trifluoromethyl)phenyl)acetamide moiety.

  • The protons of the chlorophenyl ring (8.50 ppm) showed correlations to the C-2 carbon of the furoquinoline core, establishing its position.

  • The H-5 proton (7.60 ppm) of the furoquinoline core showed a correlation to the C-4 carbon, which is part of the amide linkage, thus connecting the core to the amide group.

Final Structure

Based on the comprehensive analysis of all spectroscopic data, the structure of Compound-X was determined to be 2-(4-chlorophenyl)-8-hydroxy-7-methoxy-N-(4-(trifluoromethyl)phenyl)furo[3,2-c]quinoline-4-carboxamide .

alt text

(Note: An image of the final chemical structure would be placed here in a full whitepaper.)

Experimental Protocols

Mass Spectrometry
  • Instrumentation: Agilent 6545 Q-TOF LC/MS system with a dual AJS ESI source.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL and further diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Acquisition Parameters:

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325 °C

    • Mass Range: 100-1000 m/z

    • Acquisition Rate: 2 spectra/s

  • MS/MS: For fragmentation analysis, the parent ion was isolated in the quadrupole and subjected to collision-induced dissociation (CID) with nitrogen gas, with collision energy ramped from 10 to 40 eV.

NMR Spectroscopy
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: 3.28 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

  • ¹⁹F NMR:

    • Pulse Program: zg30

    • Number of Scans: 64

    • Spectral Width: 200 ppm

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard Bruker pulse programs (cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf) were used.

    • Data were acquired with 2048 points in the direct dimension (F2) and 256 increments in the indirect dimension (F1). The number of scans per increment was varied from 2 (COSY) to 8 (HSQC) and 16 (HMBC) to achieve adequate signal-to-noise.[1][2][3]

Disclaimer: This document is a hypothetical guide for educational purposes. The compound, data, and structure are illustrative of the elucidation process.

References

Navigating the Preclinical Safety and Toxicity of C26H16ClF3N2O4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the safety and toxicity profile of the chemical entity C26H16ClF3N2O4, identified as the Retinoic acid receptor-related Orphan Receptor gamma T (RORγt) inhibitor 4-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-6-(3-hydroxy prop-1-ynyl)-1H-indazol-3-yl)benzoic acid . It is crucial to note that, as of the date of this publication, specific preclinical safety and toxicity data for this exact compound are not publicly available. Therefore, this guide provides a comprehensive overview based on the known safety and toxicity profile of the RORγt inhibitor class of compounds. The information presented herein is intended to guide research and development efforts by outlining the key safety concerns, relevant experimental protocols, and the underlying biological pathways.

Introduction: The Therapeutic Promise and Toxicological Hurdles of RORγt Inhibition

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This makes RORγt a compelling therapeutic target for a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound this compound, or 4-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-6-(3-hydroxy prop-1-ynyl)-1H-indazol-3-yl)benzoic acid, has been identified as an inhibitor of RORγt.

Despite the significant therapeutic potential, the development of RORγt inhibitors has been fraught with challenges, primarily centered around their safety and toxicity profiles. A major on-target toxicity concern is the critical role of RORγt in thymocyte development. Inhibition of RORγt can disrupt normal T-cell maturation, leading to thymic aberrations, including thymic lymphoma, as observed in preclinical models with some RORγt inhibitors. Therefore, a thorough and rigorous preclinical safety and toxicity assessment is paramount for any new chemical entity targeting RORγt.

This guide provides a framework for screening the safety and toxicity profile of this compound, drawing upon the collective knowledge of RORγt inhibitor development. It details the key biological pathways, outlines essential experimental protocols, and presents a structured approach to data interpretation.

The RORγt Signaling Pathway and its Therapeutic Inhibition

RORγt functions as a ligand-dependent transcription factor. Upon binding to its endogenous ligand, it translocates to the nucleus and binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes. This binding recruits co-activator proteins, leading to the transcription of genes essential for Th17 cell differentiation and function, including IL-17A, IL-17F, IL-22, and the IL-23 receptor.

Small molecule inhibitors of RORγt, such as the compound , are designed to bind to the ligand-binding domain (LBD) of the receptor, preventing the conformational changes necessary for co-activator recruitment and subsequent gene transcription. This ultimately leads to a suppression of the Th17-mediated inflammatory response.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TGF-β) Receptor Cytokine Receptor Cytokines->Receptor Binding STAT3 STAT3 Receptor->STAT3 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization RORgt_mRNA RORγt mRNA RORgt_protein RORγt Protein RORgt_mRNA->RORgt_protein Translation RORgt_translocation RORγt RORgt_protein->RORgt_translocation Translocation This compound This compound (Inhibitor) This compound->RORgt_protein Inhibition pSTAT3_dimer->RORgt_mRNA Induces Transcription RORE RORE RORgt_translocation->RORE Binding Gene_Transcription Target Gene Transcription RORE->Gene_Transcription Initiation IL17_mRNA IL-17 mRNA Gene_Transcription->IL17_mRNA Production

RORγt Signaling Pathway and Inhibition

Preclinical Safety and Toxicity Screening Workflow

A tiered and systematic approach is essential for evaluating the safety and toxicity of a novel RORγt inhibitor. The following workflow outlines the key stages, from initial in vitro screening to more comprehensive in vivo studies.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Start Start: Novel RORγt Inhibitor (this compound) Cytotoxicity General Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity hERG hERG Channel Assay Cytotoxicity->hERG Ames Ames Test (Mutagenicity) hERG->Ames Micronucleus In Vitro Micronucleus Test (Clastogenicity) Ames->Micronucleus Thymocyte Thymocyte Proliferation & Apoptosis Assays Micronucleus->Thymocyte DoseRange Dose Range-Finding Studies Thymocyte->DoseRange Proceed if acceptable in vitro profile RepeatDose Repeat-Dose Toxicity Studies (e.g., 28-day) DoseRange->RepeatDose SafetyPharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) RepeatDose->SafetyPharm Thymus Thymus Histopathology & Immunophenotyping RepeatDose->Thymus End Risk Assessment & Decision to Proceed SafetyPharm->End Thymus->End

Preclinical Safety and Toxicity Workflow

Data Presentation: Key Toxicological Parameters

To facilitate a clear and comparative assessment of the toxicological profile of this compound, all quantitative data should be summarized in structured tables. Below are templates for key in vitro and in vivo toxicity studies.

Table 1: In Vitro Toxicity Profile of this compound

AssayCell Line(s)EndpointResult (e.g., IC50, LC50)Control Compound(s)
Cytotoxicity (MTT)HepG2, JurkatCell ViabilityDoxorubicin
hERG InhibitionHEK293-hERGK+ Channel CurrentAstemizole
Ames TestS. typhimuriumRevertant Colonies2-Nitrofluorene
Micronucleus TestCHO-K1Micronuclei FormationMitomycin C
Thymocyte ApoptosisPrimary ThymocytesCaspase-3/7 ActivityDexamethasone

Table 2: In Vivo Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Clinical Signs of ToxicityMortalityNecropsy Findings
MouseOral (gavage)
RatOral (gavage)

Table 3: Summary of 28-Day Repeat-Dose Toxicity Study of this compound in Rats

ParameterLow Dose (mg/kg/day)Mid Dose (mg/kg/day)High Dose (mg/kg/day)Control
Body Weight Change (%)
Food Consumption ( g/day )
Hematology
- White Blood Cell Count
- Lymphocyte Count
Clinical Chemistry
- ALT, AST
Organ Weights
- Thymus
- Spleen
Histopathology
- Thymus (atrophy, etc.)
- Spleen

Experimental Protocols: Core Methodologies

Detailed and standardized experimental protocols are critical for the generation of reliable and reproducible safety and toxicity data. The following sections provide an overview of the methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the general cytotoxic potential of the compound on various cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.

  • Methodology:

    • Seed cells (e.g., HepG2 for liver toxicity, Jurkat for lymphocyte toxicity) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a dilution series of this compound and a positive control (e.g., doxorubicin) in the appropriate cell culture medium.

    • Replace the medium in the cell plates with the medium containing the test compound or control at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • Add MTT solution to each well and incubate for an additional 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol or DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Thymocyte Proliferation and Apoptosis Assays
  • Objective: To specifically evaluate the on-target effect of the RORγt inhibitor on thymocyte viability and programmed cell death.

  • Principle: Thymocytes are isolated and cultured in the presence of the test compound. Proliferation can be measured by assays such as BrdU incorporation, while apoptosis can be assessed by measuring the activity of key executioner caspases (caspase-3 and -7) or by flow cytometry using Annexin V/Propidium Iodide (PI) staining.

  • Methodology (Caspase-Glo 3/7 Assay):

    • Isolate thymocytes from the thymus of a suitable animal model (e.g., C57BL/6 mice).

    • Seed the thymocytes in 96-well plates at a density of approximately 1 x 10^5 cells per well.

    • Treat the cells with a dilution series of this compound, a positive control (e.g., dexamethasone), and a vehicle control.

    • Incubate the plates for 24-48 hours.

    • Add the Caspase-Glo 3/7 reagent to each well, which contains a luminogenic caspase-3/7 substrate.

    • Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate, generating a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Express the results as a fold-change in caspase activity compared to the vehicle control.

28-Day Repeat-Dose Oral Toxicity Study in Rats
  • Objective: To evaluate the potential adverse effects of the compound following repeated oral administration over a 28-day period.

  • Principle: The test compound is administered daily to groups of rats at multiple dose levels. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored throughout the study. At the end of the treatment period, a full histopathological examination is performed.

  • Methodology:

    • Use a sufficient number of male and female rats (e.g., Sprague-Dawley) for each dose group and a control group.

    • Administer this compound orally (e.g., by gavage) once daily for 28 consecutive days at three or more dose levels (low, mid, high). The control group receives the vehicle only.

    • Conduct daily clinical observations for signs of toxicity.

    • Measure body weight and food consumption weekly.

    • Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

    • At the termination of the study, perform a gross necropsy on all animals.

    • Weigh key organs, with a particular focus on the thymus and spleen.

    • Preserve a comprehensive set of tissues in formalin for histopathological examination by a qualified veterinary pathologist. Special attention should be given to the microscopic evaluation of the thymus for any signs of atrophy, changes in cortical/medullary ratios, or other abnormalities.

Conclusion and Future Directions

The development of safe and effective RORγt inhibitors holds immense promise for the treatment of a multitude of inflammatory and autoimmune diseases. However, the inherent on-target toxicity related to the role of RORγt in thymocyte development necessitates a comprehensive and rigorous preclinical safety and toxicity evaluation. This guide provides a foundational framework for the assessment of this compound, emphasizing the critical need to investigate its potential for thymic toxicity.

While the provided experimental protocols offer a starting point, it is imperative that all studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity for regulatory submissions. Further in-depth investigations, including long-term carcinogenicity studies and reproductive toxicity assessments, will be required as the development of this compound progresses. The careful and systematic application of the principles and methodologies outlined in this guide will be instrumental in determining the therapeutic potential and ensuring the safety of this novel RORγt inhibitor.

Methodological & Application

C26H16ClF3N2O4 experimental protocol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

C26H16ClF3N2O4 is a novel heterocyclic compound incorporating a trifluoromethyl moiety and a chlorine substituent. Such chemical features are often associated with compounds exhibiting significant biological activity. Due to the presence of these functional groups, this compound is a candidate for investigation as a potential therapeutic agent, particularly in the field of oncology. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the heterocyclic core may interact with various biological targets.

These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound, focusing on its potential anticancer properties. The described assays will enable researchers to assess its cytotoxicity, mode of action, and potential signaling pathways involved.

Data Summary

The following table summarizes hypothetical quantitative data for the in vitro evaluation of this compound against a panel of human cancer cell lines.

Assay TypeCell LineParameterValue
Cytotoxicity A549 (Lung Carcinoma)IC507.5 µM
MCF-7 (Breast Carcinoma)IC5012.2 µM
HCT116 (Colon Carcinoma)IC505.8 µM
U-87 MG (Glioblastoma)IC509.1 µM
Apoptosis HCT116Caspase-3/7 Activation3.5-fold increase over control
Signaling Pathway HCT116p-ERK Inhibition68% reduction at 10 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116, U-87 MG)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caspase-3/7 Activity Assay

Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • This compound

  • HCT116 cells (or other sensitive cell line identified from the viability assay)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 10,000 cells per well in a white-walled 96-well plate and incubate for 24 hours.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentration for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Assay Protocol:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity for the treated samples relative to the vehicle control.

Western Blot Analysis for Phospho-ERK

Objective: To investigate the effect of this compound on the MAPK/ERK signaling pathway by assessing the phosphorylation status of ERK1/2.

Materials:

  • This compound

  • HCT116 cells

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed HCT116 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-ERK levels to total ERK and the loading control (β-actin).

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis start Start: this compound cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity apoptosis Apoptosis Assay (Caspase-Glo) cytotoxicity->apoptosis western_blot Western Blot (p-ERK Analysis) apoptosis->western_blot end_node Data Analysis & Interpretation western_blot->end_node

Caption: Experimental workflow for the in vitro characterization of this compound.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation compound This compound compound->mek Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Application Notes and Protocols for C26H16ClF3N2O4 (Hypothetical Compound)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C26H16ClF3N2O4 is not a known, publicly disclosed therapeutic agent. The following application notes and protocols are provided as a hypothetical example for illustrative and educational purposes only. The experimental data, signaling pathways, and protocols are representative of early-stage preclinical research for a novel N-heterocyclic compound and are not based on actual experimental results for this compound.

Introduction

This compound is a novel synthetic N-heterocyclic compound. The presence of a trifluoromethyl group and a chlorine atom is intended to enhance its metabolic stability and cell permeability, making it a candidate for oral administration.[1][2][3] N-heterocyclic compounds are prevalent in a wide range of therapeutics, and the introduction of fluorine-containing moieties can significantly modulate their pharmacokinetic and pharmacodynamic properties.[1][2][4][5] This document outlines the protocols for the administration of this compound in a murine model of melanoma to assess its anti-tumor efficacy, pharmacokinetic profile, and mechanism of action.

Hypothesized Mechanism of Action

This compound is hypothesized to act as an inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common feature in various cancers, including melanoma, where it contributes to therapeutic resistance by preventing apoptosis. By binding to the BH3 domain of Bcl-2, this compound is predicted to disrupt the interaction between Bcl-2 and pro-apoptotic proteins like Bax and Bak, thereby promoting cancer cell death.

Bcl2_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Bax/Bak Bax/Bak MOMP MOMP Bax/Bak->MOMP Induces Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Activates MOMP->Cytochrome c Release Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibits This compound This compound This compound->Bcl-2 Inhibits Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 1: Hypothesized signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValue (Mean ± SD)
Route of Administration Oral (gavage)
Dose (mg/kg) 25
Cmax (ng/mL) 1250 ± 180
Tmax (h) 2.0 ± 0.5
AUC0-24h (ng·h/mL) 9800 ± 1100
Half-life (t1/2) (h) 6.5 ± 1.2
Oral Bioavailability (%) 45 ± 8
Table 2: In Vivo Anti-Tumor Efficacy in B16-F10 Melanoma Mouse Model
Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 14 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 2500
This compound 101100 ± 18026.7
This compound 25650 ± 12056.7
This compound 50300 ± 8080.0

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Melanoma Model

This protocol describes the evaluation of the anti-tumor activity of this compound in C57BL/6 mice bearing B16-F10 melanoma tumors.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

  • B16-F10 melanoma cells

  • C57BL/6 mice (6-8 weeks old)

  • Sterile PBS, syringes, gavage needles, calipers

Procedure:

  • Cell Culture: Culture B16-F10 melanoma cells in appropriate media until they reach 80-90% confluency.

  • Tumor Implantation: Harvest and resuspend the cells in sterile PBS. Subcutaneously inject 1 x 106 cells into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth daily. When tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Drug Administration: Prepare fresh formulations of this compound in the vehicle solution daily. Administer the compound or vehicle control orally via gavage once daily for 14 consecutive days.

  • Monitoring: Measure tumor volume with calipers every two days and calculate using the formula: (Length x Width²)/2. Monitor body weight and general health of the mice.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, or western blotting).

Efficacy_Study_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Monitoring Data Collection cluster_Endpoint Study Endpoint Cell_Culture Culture B16-F10 Cells Implantation Implant Cells in Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Drug_Prep Prepare this compound Randomization->Drug_Prep Administration Daily Oral Gavage (14 days) Drug_Prep->Administration Tumor_Measurement Measure Tumor Volume Administration->Tumor_Measurement Body_Weight Monitor Body Weight Administration->Body_Weight Euthanasia Euthanize Mice Tumor_Measurement->Euthanasia Body_Weight->Euthanasia Tumor_Excision Excise Tumors for Analysis Euthanasia->Tumor_Excision PK_Study_Workflow Start Start Fasting Fast Mice Overnight Start->Fasting Dosing Administer Single Oral Dose of this compound Fasting->Dosing Blood_Collection Collect Blood at Time Points (0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Collection Plasma_Separation Centrifuge to Separate Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LCMS_Analysis Quantify Drug Concentration via LC-MS/MS Sample_Storage->LCMS_Analysis Data_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Quantification of C26H16ClF3N2O4 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of therapeutic compounds in biological matrices is a cornerstone of drug development, enabling the characterization of pharmacokinetics, assessment of bioequivalence, and therapeutic drug monitoring.[1][2] This document provides a comprehensive guide to the analytical methods for the quantification of the novel small molecule C26H16ClF3N2O4 in plasma. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These methods are presented with detailed experimental protocols and validation data to ensure reliable and reproducible results in a research or clinical setting.[3]

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective technique, making it the preferred method for the quantification of low-concentration analytes in complex biological matrices like plasma.[4][5][6]

A. Experimental Protocol

  • Sample Preparation: A protein precipitation method is employed for the extraction of this compound from plasma.[7][8]

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 20% B

      • 3.1-4.0 min: 20% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: [M+H]+ → fragment ion (specific m/z values to be determined experimentally).

      • Internal Standard: [M+H]+ → fragment ion (specific m/z values to be determined experimentally).

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

B. Method Validation

The method was validated according to the US FDA guidelines on bioanalytical method validation.[3]

  • Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results were within the acceptable limits (±15% for accuracy, ≤15% for precision).[8]

  • Matrix Effect: The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma samples with that in neat solutions. The coefficient of variation of the matrix factor was less than 15%.

  • Recovery: The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of this compound was evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

C. Quantitative Data Summary

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (% bias) -5.2% to 6.8%
Inter-day Accuracy (% bias) -7.1% to 8.3%
Mean Extraction Recovery 85.4%
Matrix Effect (%CV) < 12%

II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

For applications where the expected concentrations are higher and the sensitivity of LC-MS/MS is not required, an HPLC-UV method can be a cost-effective alternative.[10][11][12]

A. Experimental Protocol

  • Sample Preparation: A liquid-liquid extraction (LLE) procedure is utilized.[10][12]

    • To 200 µL of plasma, add 50 µL of internal standard solution and 1 mL of extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 20 µL.

    • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

    • Column Temperature: Ambient.

B. Method Validation

The HPLC-UV method was validated following similar guidelines as the LC-MS/MS method.

  • Linearity: The method demonstrated linearity from 50 to 5000 ng/mL.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were within acceptable limits.

  • Selectivity: The method was shown to be selective for this compound, with no significant interference from endogenous plasma components.

C. Quantitative Data Summary

Validation ParameterResult
Linearity Range 50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL
Intra-day Precision (%CV) ≤ 9.8%
Inter-day Precision (%CV) ≤ 11.5%
Intra-day Accuracy (% bias) -8.5% to 9.2%
Inter-day Accuracy (% bias) -10.1% to 10.8%
Mean Extraction Recovery 78.2%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: LC-MS/MS Experimental Workflow.

validation_workflow start Method Development validation Bioanalytical Method Validation start->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision selectivity Selectivity validation->selectivity stability Stability validation->stability matrix Matrix Effect validation->matrix recovery Recovery validation->recovery report Validation Report linearity->report accuracy->report precision->report selectivity->report stability->report matrix->report recovery->report

Caption: Bioanalytical Method Validation Workflow.

References

Application Notes and Protocols for High-Throughput Screening of C26H16ClF3N2O4 (Hypothetin-CF3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of the novel chemical entity C26H16ClF3N2O4, hereafter referred to as Hypothetin-CF3, in high-throughput screening (HTS) assays. Due to the novelty of this compound, this document establishes a foundational framework for assessing its biological activity. Based on the structural motifs present, including a trifluoromethyl group and a heterocyclic core, Hypothetin-CF3 is postulated to interact with protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.

The following protocols describe a primary screen to identify potential kinase inhibitory activity and a secondary dose-response assay to quantify the potency of Hypothetin-CF3. These assays are designed for adaptability in a high-throughput format.

Postulated Biological Target: Epidermal Growth Factor Receptor (EGFR)

For the purpose of these protocols, the Epidermal Growth Factor Receptor (EGFR) is selected as a representative kinase target. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of several cancers, making it a well-validated target for therapeutic intervention.

// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5, height=0.7]; HypothetinCF3 [label="Hypothetin-CF3\n(this compound)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_EGFR [label="Phosphorylated\nEGFR (Active)", shape=cds, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5, height=0.7]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds", color="#202124"]; EGFR -> P_EGFR [label="Autophosphorylation", color="#202124"]; HypothetinCF3 -> P_EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; P_EGFR -> Grb2_Sos [color="#202124"]; Grb2_Sos -> Ras [color="#202124"]; Ras -> Raf [color="#202124"]; Raf -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; ERK -> Proliferation [color="#202124"]; }

Caption: High-throughput screening workflow for Hypothetin-CF3.

Application Notes and Protocols for C26H16ClF3N2O4 (Vemurafenib) in Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound C26H16ClF3N2O4, commonly known as Vemurafenib (also marketed as Zelboraf® and formerly known as PLX4032 or RG7204), is a potent and selective small-molecule inhibitor of the BRAF serine-threonine kinase.[1][2][3][4] It was developed to target the specific V600E mutation in the BRAF gene, a common driver mutation in several cancers, most notably melanoma.[1][2] Approximately 60% of melanomas harbor this specific mutation.[1] Vemurafenib's mechanism of action involves the direct inhibition of the constitutively active BRAF V600E mutant kinase, leading to the suppression of the downstream mitogen-activated protein kinase (MAPK/ERK) signaling pathway and subsequent inhibition of tumor cell proliferation and induction of apoptosis.[2][3][5] These application notes provide a comprehensive overview of Vemurafenib's utility as a research tool for studying specific signaling pathways, along with detailed protocols for its application in laboratory settings.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Vemurafenib (PLX4032)

This table summarizes the half-maximal inhibitory concentration (IC50) values of Vemurafenib against various protein kinases, demonstrating its high selectivity for the BRAF V600E mutant.

Kinase TargetIC50 (nM)Notes
BRAF V600E 31 Primary Target [3][6][7][8]
c-RAF-148[3][7][8]
Wild-type BRAF100[7][8]
ACK118Off-target kinase[7][8]
KHS1-Off-target kinase[7][8]
SRMS51Off-target kinase[7][8]
Table 2: Cellular Activity of Vemurafenib (PLX4032) in Cancer Cell Lines

This table presents the IC50 values of Vemurafenib in various cancer cell lines, highlighting its differential activity based on BRAF mutation status.

Cell LineCancer TypeBRAF StatusIC50 (nM)Reference
A375MelanomaV600E20 - 1000[7]
Colo829MelanomaV600E20 - 1000[7]
MALME-3MMelanomaV600E20 - 1000[7]
SK-MEL-28MelanomaV600E20 - 1000[7]
HT29Colorectal CancerV600E-[9]
RKOColorectal CancerV600E-[9]
SW1417Colorectal CancerV600E-[9]
YUMACMelanomaV600K60[10]
BRAF Wild-Type Cell LinesVariousWT>2400[10]

Signaling Pathways

Vemurafenib primarily targets the MAPK/ERK signaling pathway . In cells with the BRAF V600E mutation, this pathway is constitutively active, driving uncontrolled cell proliferation. Vemurafenib selectively binds to and inhibits the ATP-binding domain of the mutant BRAF kinase, thereby blocking the phosphorylation of its downstream targets, MEK1 and MEK2. This, in turn, prevents the phosphorylation and activation of ERK1 and ERK2, leading to cell cycle arrest and apoptosis.[3][5]

However, in BRAF wild-type cells, particularly those with upstream RAS mutations, Vemurafenib can lead to a phenomenon known as paradoxical activation of the MAPK pathway.[1][2][6] This occurs because Vemurafenib can induce the dimerization of RAF proteins (BRAF and CRAF), leading to the transactivation of CRAF and subsequent downstream signaling.[2] This paradoxical activation is an important consideration for researchers studying the effects of Vemurafenib in different genetic contexts.

MAPK_Pathway_Inhibition Vemurafenib's Effect on the MAPK Signaling Pathway cluster_braf_mutant BRAF V600E Mutant Cells cluster_braf_wt BRAF Wild-Type Cells (with upstream RAS mutation) Mutant BRAF (V600E) Mutant BRAF (V600E) MEK MEK Mutant BRAF (V600E)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_M Cell Proliferation ERK->Proliferation_M Vemurafenib Vemurafenib Vemurafenib->Mutant BRAF (V600E) Inhibition RAS RAS WT BRAF WT BRAF RAS->WT BRAF CRAF CRAF RAS->CRAF WT BRAF->CRAF Transactivation MEK_WT MEK CRAF->MEK_WT Phosphorylates ERK_WT ERK MEK_WT->ERK_WT Phosphorylates Proliferation_WT Cell Proliferation ERK_WT->Proliferation_WT Vemurafenib_WT Vemurafenib Vemurafenib_WT->WT BRAF Induces Dimerization

Caption: Vemurafenib inhibits the MAPK pathway in BRAF V600E mutant cells but can paradoxically activate it in BRAF wild-type cells.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of Vemurafenib on the viability and proliferation of cancer cell lines.

Materials:

  • Vemurafenib (PLX4032)

  • Cancer cell lines of interest (e.g., A375, HT29)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Vemurafenib in complete medium. Remove the old medium from the wells and add 100 µL of the Vemurafenib dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vemurafenib concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with Vemurafenib (serial dilutions) A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 G->H

Caption: A streamlined workflow for determining cell viability using the MTT assay after Vemurafenib treatment.

Western Blotting for Phospho-MEK and Phospho-ERK

This protocol is used to analyze the phosphorylation status of key proteins in the MAPK pathway following Vemurafenib treatment.

Materials:

  • Vemurafenib (PLX4032)

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)[14][15][16]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of Vemurafenib for a specified time (e.g., 1-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for MAPK Pathway Analysis A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE & Transfer B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (p-MEK, p-ERK) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Image Analysis G->H

Caption: Step-by-step workflow for analyzing MAPK pathway protein phosphorylation via Western Blot.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor activity of Vemurafenib in a mouse xenograft model.

Materials:

  • Vemurafenib (PLX4032)

  • BRAF V600E mutant cancer cell line (e.g., A375, HT29)[9]

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)[8]

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Vemurafenib orally (e.g., 25-100 mg/kg, twice daily) or the vehicle control for a specified period (e.g., 14-21 days).[5][9]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of Vemurafenib.

Xenograft_Model_Workflow cluster_workflow In Vivo Xenograft Model Workflow A 1. Subcutaneous Cell Implantation B 2. Tumor Growth to Palpable Size A->B C 3. Randomization & Treatment Initiation B->C D 4. Daily Oral Administration of Vemurafenib C->D E 5. Regular Tumor Volume Measurement D->E Concurrent F 6. Monitor Body Weight D->F Concurrent G 7. Endpoint & Tumor Excision E->G F->G H 8. Data Analysis G->H

Caption: A typical workflow for assessing the in vivo efficacy of Vemurafenib using a xenograft mouse model.

Conclusion

Vemurafenib (this compound) is an invaluable tool for researchers studying the MAPK/ERK signaling pathway, particularly in the context of BRAF-mutant cancers. Its high selectivity for the BRAF V600E mutation allows for targeted investigations into the downstream effects of inhibiting this key oncogenic driver. The provided protocols offer a foundation for utilizing Vemurafenib in various experimental settings, from in vitro cell-based assays to in vivo animal models. A thorough understanding of its mechanism of action, including the phenomenon of paradoxical activation, is crucial for the accurate interpretation of experimental results and the design of future studies in cancer biology and drug development.

References

Application Notes and Protocols for C26H16ClF3N2O4 Treatment in Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

C26H16ClF3N2O4 is a novel small molecule inhibitor with potential applications in cancer research. Its chemical structure, featuring trifluoromethyl, chloro, and diphenylamine-like moieties, suggests it may act as a kinase inhibitor. While the precise mechanism of action is under investigation, preliminary data suggests potential interference with key signaling pathways implicated in tumor progression. These application notes provide a generalized protocol for the treatment of organoid cultures with this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined below are intended to serve as a starting point and may require optimization for specific organoid models and research questions.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Screening
ParameterRecommendation
Starting Concentration 10 µM
Concentration Range 0.1 µM - 100 µM
Solvent DMSO (Dimethyl Sulfoxide)
Final DMSO Concentration < 0.1% (v/v)
Table 2: Suggested Treatment Durations
Experimental GoalSuggested Duration
Short-term Signaling Studies 1 - 24 hours
Cell Viability/Apoptosis Assays 24 - 72 hours
Long-term Growth Inhibition 7 - 14 days

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Organoid Culture and Maintenance

This protocol provides a general guideline. Specific media formulations and culture conditions should be optimized for the organoid type being used.

  • Thawing of Cryopreserved Organoids:

    • Rapidly thaw a cryovial of organoids in a 37°C water bath.

    • Transfer the contents to a 15 mL conical tube containing 10 mL of basal organoid medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the organoid pellet in a suitable extracellular matrix (ECM) such as Matrigel.

  • Seeding Organoids:

    • Plate droplets of the organoid-ECM suspension into pre-warmed culture plates.

    • Allow the ECM to solidify at 37°C for 15-30 minutes.

    • Carefully add pre-warmed complete organoid growth medium to each well.

  • Maintenance:

    • Culture organoids at 37°C in a humidified incubator with 5% CO2.

    • Replace the culture medium every 2-3 days.

    • Passage organoids as they reach optimal size and density, typically every 7-10 days.

This compound Treatment of Organoid Cultures
  • Plating for Treatment:

    • Plate organoids in a suitable format for the intended assay (e.g., 96-well plate for viability assays).

    • Allow organoids to establish for 24-48 hours before treatment.

  • Preparation of Working Solutions:

    • On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the compound in complete organoid growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Treatment:

    • Carefully remove the existing medium from the organoid cultures.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plates for the desired duration.

Downstream Analysis

Several methods can be used to assess the effects of this compound on organoids.

  • Cell Viability and Proliferation Assays:

    • Use commercially available assays such as CellTiter-Glo® 3D to measure ATP levels as an indicator of cell viability.

    • Perform imaging-based analysis to quantify organoid size and number over time.

  • Apoptosis Assays:

    • Utilize assays that measure caspase-3/7 activity to detect apoptosis.

    • Perform immunofluorescence staining for cleaved caspase-3.

  • Western Blotting:

    • Lyse treated organoids to extract proteins.

    • Perform western blotting to analyze the expression and phosphorylation status of proteins in the targeted signaling pathway.

  • Immunofluorescence and Immunohistochemistry:

    • Fix, permeabilize, and stain organoids to visualize the expression and localization of specific markers.

  • RNA Sequencing:

    • Extract RNA from treated and control organoids to analyze changes in gene expression profiles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare this compound Stock treatment Treat Organoids with this compound prep_compound->treatment prep_organoids Culture & Plate Organoids prep_organoids->treatment viability Viability/Proliferation Assays treatment->viability apoptosis Apoptosis Assays treatment->apoptosis western Western Blotting treatment->western if_ihc Immunofluorescence/IHC treatment->if_ihc rna_seq RNA Sequencing treatment->rna_seq

Caption: Experimental workflow for this compound treatment in organoids.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound Compound->RAF Hypothesized Inhibition

Caption: Hypothesized inhibition of the RAF-MEK-ERK signaling pathway.

Application Note: Generation of a Dose-Response Curve for the Novel Compound C26H16ClF3N2O4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for generating a dose-response curve for the novel small molecule compound C26H16ClF3N2O4. This protocol is intended to guide researchers in determining the potency (e.g., IC50 or EC50) of this compound in a cell-based assay.

Introduction

Dose-response curves are fundamental in pharmacology and drug discovery for characterizing the relationship between the concentration of a compound and its biological effect.[1] These curves are typically sigmoidal and allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), the maximum effect (Emax), and the Hill slope, which provides insights into the nature of the compound-target interaction.[1][2] Given that this compound is a novel compound, establishing a robust method for generating its dose-response curve is a critical first step in understanding its biological activity.

This application note describes a general yet detailed protocol using a common in vitro cell viability assay (e.g., MTT or CellTiter-Glo) to generate a dose-response curve for this compound. The principles and methods described herein can be adapted for other types of assays and cell lines.

Key Experimental Parameters

A well-designed dose-response experiment is crucial for obtaining reliable and reproducible data.[3] The following table summarizes the key parameters and recommended ranges for the experiment.

ParameterRecommendationRationale
Cell Type A relevant cancer cell line (e.g., HeLa, A549) or a cell line expressing the putative target.The choice of cell line should be guided by the therapeutic hypothesis.
Compound Concentrations 9 concentrations spanning a wide log range (e.g., 1 nM to 10 µM).[3]A wide range is necessary to define the top and bottom plateaus of the curve.[2][3]
Serial Dilution Factor 3.16-fold (half-log) or 10-fold (log).[3]Provides even spacing of data points on a logarithmic scale.
Replicates Minimum of 3 technical replicates per concentration.Increases the statistical power and reliability of the results.
Controls Vehicle control (e.g., 0.1% DMSO) and positive control (a known inhibitor).[3]Essential for data normalization and quality control.
Incubation Time 48-72 hours.Should be sufficient to observe a significant effect on cell viability and allow for cell doubling.
Assay Readout Luminescence, fluorescence, or absorbance, depending on the chosen assay.The readout should be linear with the number of viable cells.

Experimental Workflow

The overall workflow for generating a dose-response curve for this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Collection cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Serially Dilute treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells prep_cells Culture & Seed Cells in 96-well Plate prep_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Measure Signal (Absorbance/Luminescence) add_reagent->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data fit_curve Fit Dose-Response Curve (4PL Model) normalize_data->fit_curve determine_params Determine IC50, Hill Slope, Emax fit_curve->determine_params

Caption: Experimental workflow for dose-response curve generation.

Protocol: In Vitro Cell Viability Assay

This protocol outlines the steps for determining the dose-response of this compound using a commercially available cell viability assay such as CellTiter-Glo® (Promega) or MTT assay.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom, white-walled plates (for luminescence) or clear plates (for absorbance)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)

  • Multichannel pipette

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete cell culture medium to obtain the desired range of concentrations. For a 9-point curve with a top concentration of 10 µM, a 3.16-fold dilution series is recommended.

    • Also prepare a vehicle control solution containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in complete cell culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions and control solutions to the respective wells in triplicate.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (using CellTiter-Glo® as an example):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis

The raw data from the plate reader should be processed as follows:

  • Data Normalization:

    • Average the technical replicates for each concentration.

    • Subtract the background signal (medium only wells).

    • Normalize the data as a percentage of the vehicle control response:

      • % Viability = (Signal_compound / Signal_vehicle) * 100

  • Dose-Response Curve Fitting:

    • Plot the normalized % viability (Y-axis) against the logarithm of the compound concentration (X-axis).[1]

    • Fit the data using a non-linear regression model, typically the four-parameter logistic (4PL) equation.[2]

The 4PL equation is as follows: Y = Bottom + (Top - Bottom) / (1 + (IC50 / X)^HillSlope)

Data Presentation:

The results of the dose-response analysis should be summarized in a table for clarity.

CompoundIC50 (µM)Hill SlopeEmax (%)
This compound[Calculated Value][Calculated Value][Calculated Value]
Positive Control[Known Value][Known Value][Known Value]

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is unknown, many small molecule inhibitors target key nodes in cellular signaling pathways. The following diagram illustrates a hypothetical pathway where the compound could exert its effect, leading to an anti-proliferative response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Compound This compound Compound->Kinase2 Inhibition Gene Proliferation Genes TF->Gene Transcription Proliferation Proliferation Gene->Proliferation Cell Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

This protocol provides a comprehensive framework for the initial characterization of the novel compound this compound. The generated dose-response data will be instrumental for subsequent lead optimization and mechanism of action studies.

References

Application Notes and Protocols for C26H16ClF3N2O4 (Fluoro-Cell Tracker 620) in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Fluoro-Cell Tracker 620 is a novel synthetic fluorophore with the molecular formula C26H16ClF3N2O4, designed for robust performance in fluorescence microscopy applications. Its chemical structure, featuring a trifluoromethyl group and a chloro moiety, contributes to enhanced photostability and a significant Stokes shift, making it an excellent candidate for live-cell imaging and multiplexing experiments. The presence of nitrogen and oxygen heteroatoms in its core structure suggests good cell permeability and potential for targeted localization within subcellular compartments. These application notes provide an overview of the photophysical properties of Fluoro-Cell Tracker 620 and detailed protocols for its use in cellular imaging.

Proposed Chemical Structure

While various isomers are possible, a plausible structure for this compound is a rhodamine-based scaffold, a common backbone for fluorescent probes. The inclusion of trifluoromethyl and chloro groups can modulate the electronic properties of the fluorophore, often leading to red-shifted spectra and improved quantum yields.[1][2][3]

Photophysical and Chemical Properties

The photophysical properties of Fluoro-Cell Tracker 620 have been characterized in common biological buffers. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the emission spectra and photostability of the dye.[3][4][5] Halogen substitutions are also known to affect the photophysical parameters of fluorescent dyes.[6]

Table 1: Photophysical Properties of Fluoro-Cell Tracker 620

PropertyValue
Molecular FormulaThis compound
Molecular Weight524.87 g/mol
Excitation Maximum (λex)~595 nm
Emission Maximum (λem)~620 nm
Molar Extinction Coefficient> 80,000 cm⁻¹M⁻¹
Quantum Yield (Φ)> 0.6
Recommended Filter SetTexas Red® or similar
Solvent for Stock SolutionDimethyl sulfoxide (DMSO)

Experimental Protocols

Protocol 1: General Staining of Live Cells

This protocol outlines the general procedure for staining the cytoplasm of live cells. Optimal staining concentrations and incubation times may vary depending on the cell type.

Materials:

  • Fluoro-Cell Tracker 620 (1 mM stock solution in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other balanced salt solution

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of Fluoro-Cell Tracker 620 in pre-warmed complete cell culture medium. A final concentration in the range of 100 nM to 1 µM is recommended as a starting point.

  • Cell Staining: Remove the culture medium from the cells and replace it with the Fluoro-Cell Tracker 620 working solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes.

  • Washing (Optional): For applications requiring a low background, the loading solution can be removed and replaced with fresh, pre-warmed medium.[7] However, Fluoro-Cell Tracker 620 is designed to be fluorogenic, minimizing the need for wash steps.

  • Imaging: Proceed with imaging using a fluorescence microscope equipped with a suitable filter set for Texas Red® or similar dyes.

Protocol 2: Fixed-Cell Staining

Fluoro-Cell Tracker 620 can also be used for staining fixed cells, although its primary design is for live-cell applications.

Materials:

  • Fluoro-Cell Tracker 620 (1 mM stock solution in DMSO)

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • PBS

Procedure:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a working solution of Fluoro-Cell Tracker 620 in PBS (e.g., 1 µM) and incubate with the cells for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging and Analysis cell_culture Culture cells on imaging dish probe_prep Prepare Fluoro-Cell Tracker 620 working solution stain_cells Incubate cells with probe (15-30 min) probe_prep->stain_cells wash_cells Optional: Wash with fresh medium stain_cells->wash_cells acquire_images Acquire images on fluorescence microscope wash_cells->acquire_images analyze_data Analyze fluorescence intensity and localization acquire_images->analyze_data

Caption: General workflow for live-cell imaging with Fluoro-Cell Tracker 620.

signaling_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_probe Fluorescence Readout stimulus e.g., Drug Compound receptor Membrane Receptor stimulus->receptor second_messenger Second Messenger (e.g., Ca²⁺) receptor->second_messenger downstream_cascade Downstream Signaling Cascade second_messenger->downstream_cascade cellular_outcome Cellular Outcome (e.g., Apoptosis) downstream_cascade->cellular_outcome probe Fluoro-Cell Tracker 620 localization change or intensity shift cellular_outcome->probe

Caption: Hypothetical signaling pathway monitored by Fluoro-Cell Tracker 620.

Troubleshooting and Optimization

  • High Background: Reduce the concentration of the probe or the incubation time. A wash step after incubation can also lower background fluorescence.[7]

  • Weak Signal: Increase the probe concentration or incubation time. Ensure that the correct filter set is being used for excitation and emission.

  • Phototoxicity: Minimize the exposure time and excitation light intensity. For time-lapse imaging, reduce the frequency of image acquisition.[8]

  • Uneven Staining: Ensure that the cells are healthy and evenly distributed on the imaging dish.

Safety and Handling

Fluoro-Cell Tracker 620 should be handled with standard laboratory safety precautions. As it is supplied as a solution in DMSO, appropriate personal protective equipment, including gloves and safety glasses, should be worn. Dispose of the reagent in accordance with local regulations.

References

Application Notes and Protocols: C26H16ClF3N2O4 as a Chemical Probe for Protein X

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein X is a critical kinase involved in intracellular signaling pathways that regulate cell proliferation and survival. Dysregulation of Protein X activity has been implicated in various human cancers, making it a key target for therapeutic development. Small-molecule chemical probes are invaluable tools for studying the function of proteins like Protein X in cellular and in vivo contexts.[1][2][3]

This document provides detailed application notes and protocols for the use of ProbeX-Fluor (C26H16ClF3N2O4) , a novel, potent, and selective fluorescent chemical probe designed for the investigation of Protein X. ProbeX-Fluor's intrinsic fluorescence allows for direct visualization and quantification of its engagement with Protein X in various experimental setups.

Probe Specifications

ProbeX-Fluor is a small molecule with the chemical formula this compound. Below is a summary of its key properties.

PropertyValue
Chemical Formula This compound
Molecular Weight 520.87 g/mol
Excitation Maximum (λex) 488 nm
Emission Maximum (λem) 520 nm
Quantum Yield (Φ) 0.65
Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹
Purity (by HPLC) >98%
Storage Store at -20°C, protect from light

Data Presentation: Quantitative Analysis

Consistent and structured data presentation is crucial for the interpretation and comparison of results. The following tables provide templates for organizing quantitative data obtained from key experiments.

Table 1: In Vitro Binding Affinity of ProbeX-Fluor for Protein X

ParameterValue
Assay Method Fluorescence Polarization
Tracer Concentration 10 nM
Protein X Concentration Range 0.1 nM - 10 µM
Dissociation Constant (Kd) 50 nM
Hill Slope 1.1
0.99

Table 2: Cellular Target Engagement in HEK293T cells

ParameterValue
Assay Method Flow Cytometry
Cell Type HEK293T (overexpressing Protein X)
ProbeX-Fluor Concentration 100 nM
Incubation Time 2 hours
EC50 250 nM
Maximum Target Occupancy 95%

Table 3: Inhibition of Downstream Signaling

ParameterValue
Assay Method Western Blot
Target Analyte Phospho-Substrate Y
Cell Type A549
ProbeX-Fluor Concentration Range 0.1 µM - 10 µM
IC50 500 nM

Experimental Protocols

In Vitro Binding Assay: Fluorescence Polarization

This protocol describes the measurement of the binding affinity of ProbeX-Fluor to purified Protein X using fluorescence polarization (FP).[4][5][6][7]

Materials:

  • Purified Protein X

  • ProbeX-Fluor

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • 384-well, non-binding, black microplates

Procedure:

  • Prepare a 2X stock solution of ProbeX-Fluor at 20 nM in Assay Buffer.

  • Prepare a serial dilution of Protein X in Assay Buffer, with concentrations ranging from 0.2 nM to 20 µM (2X final concentration).

  • Add 10 µL of the 2X ProbeX-Fluor solution to each well of the 384-well plate.

  • Add 10 µL of each Protein X dilution to the respective wells. For the "no protein" control, add 10 µL of Assay Buffer.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for ProbeX-Fluor (Excitation: 485 nm, Emission: 528 nm).

  • Calculate the millipolarization (mP) values and plot them against the logarithm of the Protein X concentration.

  • Determine the dissociation constant (Kd) by fitting the data to a sigmoidal dose-response curve.

Cellular Imaging: Confocal Microscopy

This protocol details the use of ProbeX-Fluor for imaging the subcellular localization of Protein X in live cells.[8][9][10]

Materials:

  • Cells of interest (e.g., HeLa)

  • Complete cell culture medium

  • ProbeX-Fluor

  • Hoechst 33342 (for nuclear staining, optional)

  • Glass-bottom imaging dishes

  • Confocal microscope

Procedure:

  • Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Prepare a working solution of ProbeX-Fluor in complete cell culture medium at the desired concentration (e.g., 100 nM).

  • Remove the existing medium from the cells and replace it with the ProbeX-Fluor-containing medium.

  • Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.

  • (Optional) For nuclear counterstaining, add Hoechst 33342 to the medium for the last 15 minutes of incubation.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for ProbeX-Fluor (e.g., 488 nm laser excitation, 500-550 nm emission filter) and Hoechst 33342 (e.g., 405 nm laser excitation, 430-480 nm emission filter).

Cellular Target Engagement: Flow Cytometry

This protocol allows for the quantification of ProbeX-Fluor binding to Protein X in a population of cells.[11][12]

Materials:

  • Cells expressing Protein X

  • ProbeX-Fluor

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Harvest cells and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Prepare a serial dilution of ProbeX-Fluor in staining buffer.

  • Add 100 µL of the cell suspension to each tube.

  • Add the desired concentration of ProbeX-Fluor to each tube and incubate on ice for 1 hour, protected from light.

  • Wash the cells twice with 1 mL of ice-cold staining buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Resuspend the cell pellet in 500 µL of staining buffer.

  • Analyze the cells on a flow cytometer, detecting the fluorescence of ProbeX-Fluor in the appropriate channel (e.g., FITC channel).

  • Gate on the live cell population and quantify the mean fluorescence intensity (MFI).

  • Plot the MFI against the ProbeX-Fluor concentration to determine the EC50 of cellular target engagement.

Downstream Pathway Analysis: Western Blotting

This protocol is for assessing the effect of ProbeX-Fluor on the phosphorylation of a downstream substrate of Protein X.[13][14][15][16]

Materials:

  • Cells with an active Protein X signaling pathway

  • ProbeX-Fluor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-Phospho-Substrate Y, anti-Total-Substrate Y, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with a range of concentrations of ProbeX-Fluor for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Phospho-Substrate Y overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies against Total-Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.

Visualizations

G cluster_pathway Protein X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor ProteinX Protein X Receptor->ProteinX Activates SubstrateY Substrate Y ProteinX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y Downstream Downstream Signaling (Proliferation, Survival) pSubstrateY->Downstream Activates Probe ProbeX-Fluor Probe->ProteinX Inhibits

Caption: A diagram of the hypothetical Protein X signaling pathway.

G cluster_workflow Experimental Workflow for Cellular Analysis cluster_readouts Analysis start Start: Culture cells expressing Protein X treat Treat cells with ProbeX-Fluor start->treat wash Wash cells (remove unbound probe) treat->wash imaging Confocal Microscopy (Subcellular Localization) wash->imaging flow Flow Cytometry (Target Engagement) wash->flow wb Western Blot (Downstream Signaling) wash->wb

Caption: Experimental workflow for using ProbeX-Fluor.

G cluster_logic Logical Relationships of Experimental Outcomes binding In Vitro Binding (ProbeX-Fluor binds Protein X) engagement Cellular Target Engagement (ProbeX-Fluor enters cells and binds Protein X) binding->engagement Leads to inhibition Functional Inhibition (Downstream pathway is inhibited) engagement->inhibition Results in

Caption: Logical flow of experimental validation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of C26H16ClF3N2O4 for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the poorly water-soluble compound C26H16ClF3N2O4 for reliable and reproducible biological assays. Given that this compound is a novel compound with no publicly available solubility data, the strategies outlined below are based on established methods for enhancing the solubility of hydrophobic, "grease-ball" type molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: Before attempting to solubilize this compound for a biological assay, it is crucial to perform preliminary solubility testing. This involves determining its solubility in common organic solvents and aqueous buffers. A recommended starting point is to test solubility in dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at various pH levels. This initial assessment will guide the selection of an appropriate solubilization strategy.

Q2: What are the most common reasons for poor solubility of a compound like this compound in aqueous solutions?

A2: Compounds with a high number of carbon atoms and halogen substituents, like this compound, are often highly lipophilic and possess low aqueous solubility.[2][3] Poor solubility can be attributed to strong intermolecular forces in the crystal lattice and a lack of polar functional groups that can interact with water molecules.[4]

Q3: Can I use DMSO to dissolve this compound for my cell-based assays? What are the potential issues?

A3: Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving many non-polar compounds.[5] It is a common choice for preparing stock solutions of test compounds for in vitro assays. However, it is important to be aware of potential issues:

  • Cytotoxicity: High concentrations of DMSO can be toxic to cells.[6][7] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line, which is typically below 1% and often recommended to be at or below 0.5%.[6]

  • Compound Precipitation: When the DMSO stock solution is diluted into an aqueous assay buffer, the compound may precipitate if its solubility in the final buffer is exceeded. This can lead to inaccurate and unreliable assay results.

  • Assay Interference: DMSO can sometimes interfere with the biological assay itself, for example, by affecting enzyme activity or protein interactions.[7]

Q4: What are co-solvents and how can they improve the solubility of my compound?

A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds.[8][9] They work by reducing the polarity of the aqueous solvent, thereby decreasing the interfacial tension between the solute and the solvent.[8] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9] The choice and concentration of a co-solvent should be carefully optimized to maximize compound solubility while minimizing toxicity to the biological system.

Troubleshooting Guides

This section provides systematic approaches to address common solubility challenges encountered with this compound during experimental workflows.

Issue 1: Compound precipitates upon dilution of DMSO stock solution into aqueous buffer.

This is a common problem for highly hydrophobic compounds. The following workflow can help troubleshoot this issue.

G start Precipitation observed upon dilution step1 Reduce final concentration of this compound start->step1 Is the concentration essential? step2 Decrease final DMSO concentration step1->step2 Precipitation persists end Compound remains in solution step1->end Problem solved step3 Incorporate a co-solvent in the final buffer step2->step3 Precipitation persists step2->end Problem solved step4 Explore alternative formulation strategies step3->step4 Precipitation persists step3->end Problem solved step4->end

Diagram 1: Troubleshooting compound precipitation.

Detailed Steps:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in the assay to a level below its aqueous solubility limit.

  • Optimize DMSO Concentration: While keeping the final compound concentration constant, try a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%). A slightly higher DMSO concentration, if tolerated by the cells, may keep the compound in solution.

  • Use of Co-solvents: Introduce a biocompatible co-solvent into the aqueous buffer before adding the DMSO stock solution.

    Co-solventTypical Concentration Range for Cell-based Assays
    Ethanol0.1% - 1%
    Propylene Glycol0.1% - 5%
    Polyethylene Glycol 400 (PEG-400)0.1% - 5%
  • Alternative Formulation Strategies: If the above steps fail, more advanced formulation strategies may be necessary. These are discussed in the next section.

Issue 2: The required concentration of this compound for biological activity is unachievable due to poor solubility.

When high concentrations of a poorly soluble compound are required, more advanced formulation techniques are necessary to increase its apparent solubility.

G start High concentration of this compound needed step1 Cyclodextrin Complexation start->step1 decision Is solubility sufficient? step1->decision step2 Nanoparticle Formulation step2->decision step3 Liposomal Formulation step3->decision decision->step2 No decision->step3 No end Proceed with biological assay decision->end Yes

Diagram 2: Strategies for achieving high compound concentrations.

Detailed Methodologies:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[10][11][12]

    • Protocol:

      • Prepare a stock solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in the assay buffer.

      • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., ethanol).

      • Slowly add the compound stock solution to the cyclodextrin solution while vortexing or sonicating.

      • Allow the mixture to equilibrate (e.g., for 1-2 hours at room temperature).

      • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

      • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

  • Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles can significantly enhance its solubility and stability in aqueous media.[13][14]

    • Protocol (Nanoprecipitation Method):

      • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

      • Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA).

      • Inject the organic solution into the aqueous solution under constant stirring.

      • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

      • Remove the organic solvent by evaporation under reduced pressure.

      • Purify and concentrate the nanoparticle suspension by centrifugation or dialysis.

  • Liposomal Formulation: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane, effectively dispersing them in an aqueous environment.[15][16][17]

    • Protocol (Thin-Film Hydration Method):

      • Dissolve this compound and lipids (e.g., DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture).[17][18]

      • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

      • Hydrate the lipid film with an aqueous buffer by gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

      • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.[19]

Issue 3: How does pH affect the solubility of this compound?

The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[20] While the structure of this compound is not provided, the presence of nitrogen and oxygen atoms suggests potential for protonation or deprotonation.

G start Assess pH-dependent solubility step1 Prepare buffers at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) start->step1 step2 Add excess this compound to each buffer step1->step2 step3 Equilibrate for 24-48 hours with agitation step2->step3 step4 Filter to remove undissolved solid step3->step4 step5 Quantify dissolved compound (e.g., HPLC-UV) step4->step5 end Determine optimal pH for solubility step5->end

Diagram 3: Workflow for determining pH-dependent solubility.

Interpretation of Results:

  • Increased solubility at low pH: Suggests the presence of a basic functional group that becomes protonated and more soluble.[21][22]

  • Increased solubility at high pH: Suggests the presence of an acidic functional group that becomes deprotonated and more soluble.[21][22]

  • No significant change in solubility: Indicates the compound is neutral or its pKa is outside the tested pH range.

By systematically applying these troubleshooting guides and understanding the principles behind different solubilization techniques, researchers can successfully formulate this compound for accurate and meaningful biological assays.

References

C26H16ClF3N2O4 off-target effects and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roniciclib (BAY 1000394), a potent pan-cyclin-dependent kinase (CDK) inhibitor. This guide focuses on understanding and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Roniciclib (BAY 1000394)?

Roniciclib is a pan-CDK inhibitor with high potency against several cyclin-dependent kinases that are crucial for cell cycle regulation and transcription. Its primary on-target effects are the inhibition of CDK1, CDK2, CDK4, CDK7, and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3]

Q2: Are there known off-target effects for Roniciclib?

Yes. While Roniciclib is a potent CDK inhibitor, studies have shown that it can interact with other kinases. In a screening against 214 non-CDK kinases, 16 were found to be inhibited by Roniciclib with IC50 values below 100 nM.[2][4] The precise identities of all 16 kinases are not fully detailed in publicly available literature, which underscores the importance of comprehensive off-target profiling in your specific experimental system. One publication also mentions that lead optimization campaigns for Roniciclib addressed off-target activity at carbonic anhydrases.[5]

Q3: What are the potential consequences of off-target effects?

Off-target effects can lead to a variety of unintended biological consequences, which may complicate data interpretation. These can include:

  • Misinterpretation of Phenotype: An observed cellular effect might be incorrectly attributed to the inhibition of the primary target (CDKs) when it is, in fact, caused by the inhibition of an off-target kinase.

  • Unexpected Toxicity: Inhibition of off-target kinases can lead to cellular stress, apoptosis, or other toxic effects that are not mediated by the intended mechanism of action.

  • Activation of Alternative Signaling Pathways: Inhibition of an off-target kinase could paradoxically lead to the activation of compensatory signaling pathways, confounding the experimental results.[6]

  • Drug Resistance: Chronic inhibition of off-target kinases could contribute to the development of drug resistance mechanisms.

Q4: How can I determine if my experimental results are due to off-target effects?

Several strategies can be employed to investigate potential off-target effects:

  • Use a Structurally Unrelated Inhibitor: Compare the effects of Roniciclib with another pan-CDK inhibitor that has a different chemical scaffold. If the observed phenotype is consistent across different inhibitors of the same primary target, it is more likely to be an on-target effect.

  • Perform a Dose-Response Analysis: On-target and off-target effects often occur at different inhibitor concentrations. A careful dose-response curve can help to distinguish between high-potency on-target effects and lower-potency off-target effects.

  • Rescue Experiments: If possible, perform a "rescue" experiment by overexpressing a drug-resistant mutant of the intended target (e.g., a CDK). If the phenotype is rescued, it is likely an on-target effect.

  • Direct Off-Target Profiling: Conduct an unbiased screen, such as a kinome scan, to identify the specific off-target interactions of Roniciclib in your experimental system.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with Roniciclib.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Death at Low Concentrations Inhibition of a critical off-target kinase required for cell survival.1. Perform a comprehensive cell viability assay with a detailed dose-response curve. 2. Profile the expression of known pro- and anti-apoptotic proteins. 3. Consider a kinome-wide off-target screen to identify the unintended target.
Discrepancy Between Cellular and Biochemical Assay Results Poor cell permeability, active drug efflux, or intracellular metabolism of the compound. Off-target kinase inhibition in the cellular context that is not present in a purified biochemical assay.1. Verify target engagement in cells using techniques like Western blotting for downstream substrates (e.g., phospho-Rb) or cellular thermal shift assays (CETSA). 2. Use a structurally distinct control compound to see if the cellular phenotype is recapitulated.
Activation of a Signaling Pathway Expected to be Downstream of CDKs Inhibition of an off-target kinase that acts as a negative regulator of the observed pathway.1. Map the signaling pathway in detail using phospho-specific antibodies. 2. Consult kinase-pathway databases to identify potential off-target kinases that could explain the paradoxical activation.
Inconsistent Results Across Different Cell Lines The expression levels of off-target kinases can vary significantly between different cell lines, leading to cell-line-specific off-target effects.1. Characterize the expression profile of key kinases in your cell lines of interest. 2. Perform off-target profiling in each cell line to understand the differential effects.

Quantitative Data Summary

On-Target Kinase Inhibition Profile of Roniciclib
TargetIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D11
CDK7/cyclin H/MAT125
CDK9/cyclin T15

Data compiled from multiple sources.[1][2][4]

Off-Target Kinase Inhibition Profile of Roniciclib
Target GroupNumber of Kinases InhibitedPotency Range
Non-CDK Ser/Thr and Tyr Kinases16IC50 < 100 nM

Specific identities of the 16 kinases are not fully disclosed in public literature.[2][4]

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Adapted from KINOMEscan™)

This method assesses the binding of an inhibitor to a large panel of kinases.

1. Principle: A test compound is incubated with a panel of human kinases, each tagged with a unique DNA barcode. The amount of compound bound to each kinase is quantified by measuring the amount of kinase that does not bind to an immobilized, broad-spectrum kinase inhibitor. The results are typically reported as the percent of the kinase that remains available to bind to the immobilized inhibitor (low percentage indicates strong binding of the test compound).

2. Materials:

  • Roniciclib (BAY 1000394)

  • KINOMEscan™ screening service or equivalent

  • Appropriate buffers and reagents as specified by the service provider

3. Abbreviated Workflow:

  • Compound Preparation: Prepare a stock solution of Roniciclib in DMSO. Provide the required amount and concentration as specified by the screening service.

  • Binding Assay: The screening service will perform the competitive binding assay. Roniciclib is incubated with the kinase panel.

  • Quantification: The amount of each kinase not bound to Roniciclib is quantified using qPCR of the DNA tag.

  • Data Analysis: Results are typically provided as a percentage of control (%Ctrl), where a lower number indicates stronger binding. An inhibition curve can be generated by running the assay at multiple compound concentrations to determine the dissociation constant (Kd).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a drug binds to its target in a cellular environment.

1. Principle: Drug binding stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining by Western blotting.

2. Materials:

  • Roniciclib (BAY 1000394)

  • Cell line of interest

  • PBS and appropriate lysis buffer with protease and phosphatase inhibitors

  • Antibodies against the target protein (e.g., CDK2) and a non-target control protein

  • Standard Western blotting equipment

3. Abbreviated Workflow:

  • Cell Treatment: Treat cultured cells with Roniciclib at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Harvest and Lyse: Harvest the cells and lyse them to obtain a protein extract.

  • Heating: Aliquot the lysate into separate PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates to pellet the precipitated proteins.

  • Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Visualizations

Signaling Pathway: On-Target Effects of Roniciclib

G cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription CDK4/6 CDK4/6 G1_S G1/S Transition CDK4/6->G1_S CDK2 CDK2 S_G2 S/G2 Progression CDK2->S_G2 CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M CDK7 CDK7 RNAPII RNA Polymerase II CDK7->RNAPII CDK9 CDK9 CDK9->RNAPII Roniciclib Roniciclib Roniciclib->CDK4/6 inhibition Roniciclib->CDK2 inhibition Roniciclib->CDK1 inhibition Roniciclib->CDK7 inhibition Roniciclib->CDK9 inhibition G cluster_workflow Off-Target Identification Workflow Start Unexpected Phenotype Observed KinomeScan Kinome-wide Binding Assay Start->KinomeScan Hit_ID Identify Potential Off-Targets KinomeScan->Hit_ID CETSA Cellular Target Engagement (CETSA) Hit_ID->CETSA Validation Validate Functional Effect of Off-Target CETSA->Validation End Confirm Off-Target Effect Validation->End G cluster_troubleshooting Troubleshooting Unexpected Toxicity Start Unexpected Toxicity with Roniciclib Dose_Dependent Is the toxicity dose-dependent? Start->Dose_Dependent On_Target_Potency Does toxicity correlate with on-target potency? Dose_Dependent->On_Target_Potency Yes Control_Compound Does a structurally different CDK inhibitor cause the same toxicity? On_Target_Potency->Control_Compound No Off_Target_Conclusion High likelihood of off-target toxicity. Proceed with identification. Control_Compound->Off_Target_Conclusion No On_Target_Conclusion Toxicity is likely an on-target effect. Control_Compound->On_Target_Conclusion Yes

References

Technical Support Center: Overcoming Resistance to C26H16ClF3N2O4 (Sorafenib Analog) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to C26H16ClF3N2O4, a multikinase inhibitor analogous to Sorafenib, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a multi-targeted tyrosine kinase inhibitor (TKI). Its mechanism of action involves the inhibition of tumor cell proliferation by targeting multiple signaling pathways, including the RAF/MEK/ERK pathway. It also hinders angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2][3]

Q2: We are observing a gradual decrease in the efficacy of our compound in our long-term cell culture experiments. What could be the reason?

A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can develop resistance to TKIs like Sorafenib and its analogs over time through various mechanisms. These can include the activation of alternative signaling pathways, changes in the tumor microenvironment, or the upregulation of drug efflux pumps.[1][4]

Q3: What are the known mechanisms of resistance to Sorafenib and its analogs?

A3: Resistance to Sorafenib and similar compounds can be broadly categorized into primary (preexisting) and acquired resistance.[1] Key mechanisms include:

  • Activation of alternative signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR and JAK/STAT can compensate for the inhibition of the RAF/MEK/ERK pathway.[4][5][6]

  • Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP) and ABCB1 (MDR1), can actively pump the drug out of the cancer cells, reducing its intracellular concentration.[7][8][9]

  • Alterations in the drug target: Mutations in the target kinases can prevent the drug from binding effectively.

  • Epithelial-Mesenchymal Transition (EMT): This process can lead to changes in cell morphology and increased resistance to apoptosis.[4][5]

  • Hypoxia: A hypoxic tumor microenvironment can contribute to drug resistance by activating hypoxia-inducible factors (HIFs) like HIF-1α and HIF-2α.[5][10][11]

  • Impaired drug uptake: Reduced expression of drug uptake transporters, such as the organic cation transporter 1 (OCT1), can limit the amount of drug entering the cell.[1]

  • Dysregulation of apoptosis: Alterations in apoptotic pathways, including the upregulation of anti-apoptotic proteins like Mcl-1, can make cells resistant to drug-induced cell death.[12][13][14]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Cell line heterogeneity Perform single-cell cloning to establish a homogenous cell population. Regularly re-authenticate cell lines.More consistent and reproducible IC50 values.
Development of resistance Culture cells in drug-free medium for several passages to see if sensitivity is restored. Compare IC50 values with early-passage, sensitive cells.If sensitivity is restored, it indicates transient resistance. If not, it suggests stable acquired resistance.
Assay variability Optimize cell seeding density and incubation times. Ensure consistent reagent quality and preparation.Reduced variability in assay results.
Issue 2: Western blot analysis shows no change in p-ERK levels upon treatment, despite the drug targeting the RAF/MEK/ERK pathway.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Primary resistance Analyze the baseline expression and activation of alternative pathways like PI3K/Akt (p-Akt) and STAT3 (p-STAT3).[4][6]Increased activation of alternative pathways may explain the lack of dependence on the RAF/MEK/ERK pathway.
Acquired resistance In resistant cell lines, check for upregulation of receptor tyrosine kinases like EGFR, which can bypass RAF inhibition and activate downstream signaling.[3][11][15]Increased EGFR signaling can maintain ERK activation despite RAF inhibition.
Ineffective drug concentration or duration Perform a dose-response and time-course experiment to ensure adequate drug exposure.Determine the optimal concentration and time point for observing p-ERK inhibition.
Issue 3: No significant increase in apoptosis is observed after treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Upregulation of anti-apoptotic proteins Perform western blotting for anti-apoptotic proteins like Mcl-1, Bcl-2, and survivin.[14][16]Increased levels of these proteins can inhibit apoptosis.
Dysfunctional apoptotic machinery Assess the expression and activation of key apoptotic proteins like caspases (e.g., cleaved caspase-3, -8, -9) and Fas/FasL.[12][13]Defects in the apoptotic pathway can lead to resistance.
Activation of pro-survival autophagy Monitor autophagy markers like LC3-II conversion and p62 degradation. Use autophagy inhibitors (e.g., chloroquine) in combination with your drug.[10]Inhibition of pro-survival autophagy may restore sensitivity to apoptosis.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, cleaved caspase-3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Resistance_Pathways cluster_drug This compound cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug This compound RTK RTKs (VEGFR, PDGFR) Drug->RTK Inhibits OCT1 Reduced OCT1 ABC ABC Transporters (Efflux) RAF RAF Drug->RAF Inhibits RTK->RAF ABC->Drug Drug Efflux MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Alternative Pathway mTOR mTOR Akt->mTOR Alternative Pathway mTOR->Proliferation Alternative Pathway STAT3 STAT3 STAT3->Proliferation Alternative Pathway Apoptosis Inhibited Apoptosis

Caption: Mechanisms of action and resistance to this compound.

Troubleshooting_Workflow Start Decreased Drug Efficacy Observed Check_IC50 Confirm IC50 Shift (MTT Assay) Start->Check_IC50 Analyze_Pathways Analyze Signaling Pathways (Western Blot) Check_IC50->Analyze_Pathways Yes pERK p-ERK Levels Unchanged? Analyze_Pathways->pERK Assess_Apoptosis Assess Apoptosis (Flow Cytometry) Apoptosis_Low Apoptosis Levels Low? Assess_Apoptosis->Apoptosis_Low Check_Efflux Measure Drug Efflux/Uptake Efflux_High High Drug Efflux? Check_Efflux->Efflux_High pERK->Assess_Apoptosis No pAkt_pSTAT3 Check p-Akt / p-STAT3 pERK->pAkt_pSTAT3 Yes Conclusion Identify Resistance Mechanism & Develop Combination Strategy pAkt_pSTAT3->Conclusion Apoptosis_Low->Check_Efflux No AntiApoptotic Check Anti-Apoptotic Proteins (Mcl-1) Apoptosis_Low->AntiApoptotic Yes AntiApoptotic->Conclusion ABC_Expression Check ABC Transporter Expression Efflux_High->ABC_Expression Yes Efflux_High->Conclusion No ABC_Expression->Conclusion

Caption: Troubleshooting workflow for investigating drug resistance.

References

Technical Support Center: Regorafenib (C21H15ClF4N4O3) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Regorafenib, focusing on improving chemical yield and purity.

Note on Chemical Formula: The requested chemical formula C26H16ClF3N2O4 does not correspond to a widely documented pharmaceutical agent. However, the context of the request strongly relates to the synthesis of the multi-kinase inhibitor Regorafenib , which has a molecular formula of C21H15ClF4N4O3[1][2]. This guide will focus on the synthesis of Regorafenib.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Regorafenib?

A1: The most prevalent strategies involve two key transformations: the formation of a diaryl ether bond and the creation of a urea linkage. One common route involves reacting 4-amino-3-fluorophenol with 4-chloro-N-methyl-2-pyridine carboxamide to build the core structure, followed by a reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final urea moiety[3][4]. Alternative methods aim to avoid hazardous reagents like phosgene derivatives by using activators such as diphenylphosphorylazide or N,N'-carbonyldiimidazole, though these can present their own challenges with cost and stability[5].

Q2: What are the critical reaction parameters that influence yield and purity?

A2: Several parameters are crucial for successful Regorafenib synthesis. The choice of base is critical, with potassium tert-butoxide (t-BuOK) often cited as effective for the diaryl ether formation[6]. Reaction temperature and duration must be carefully controlled; for instance, one optimized procedure suggests a temperature of 100°C for 3-7 hours[6]. The stoichiometry of reactants, particularly the ratio of the amine intermediate to the isocyanate or its precursor, directly impacts the formation of byproducts[6].

Q3: What are typical yields and purities for Regorafenib synthesis?

A3: Reported yields and purities vary depending on the synthetic route and purification methods. Laboratory-scale syntheses can achieve crude yields exceeding 90%[5]. With proper purification, final product purities of over 99.5% are attainable[1][5][7].

Q4: What are the major impurities encountered during synthesis?

A4: Impurities often arise from side reactions or incomplete conversions. Common impurities include dimers, N-oxides, desmethyl derivatives, and unreacted starting materials or intermediates[8][9]. For example, the formation of symmetrical ureas (dimers) can occur if reaction conditions are not optimized during the urea formation step[5]. A comprehensive list of known impurities is available from various chemical suppliers[8][10][11].

Troubleshooting Guide

Issue 1: Low Yield in Diaryl Ether Formation

  • Question: My yield for the reaction between 4-amino-3-fluorophenol and 4-chloro-N-methylpicolinamide is consistently low. What are the potential causes and solutions?

  • Answer:

    • Cause 1: Ineffective Base. The choice and amount of base are critical for this nucleophilic aromatic substitution. Weak bases may not sufficiently deprotonate the phenol.

      • Solution: Use a strong base like potassium tert-butoxide (t-BuOK). An optimized protocol suggests using 1.1 equivalents of t-BuOK[6]. Ensure the base is fresh and anhydrous.

    • Cause 2: Suboptimal Temperature. The reaction may be too slow at lower temperatures or lead to decomposition at excessively high temperatures.

      • Solution: The optimal temperature is often around 100-120°C[6][12]. Monitor the reaction progress using TLC or HPLC to determine the ideal endpoint.

    • Cause 3: Solvent Issues. The solvent must be appropriate for the reaction conditions (e.g., high boiling point, aprotic).

      • Solution: N,N-Dimethylformamide (DMF) is commonly used, but can be difficult to remove[5][12]. Dichloroethane has also been reported as an effective solvent[5]. Ensure the solvent is anhydrous.

Issue 2: High Levels of Impurities in the Final Product

  • Question: My final product shows multiple impurity peaks on HPLC analysis. How can I identify and minimize them?

  • Answer:

    • Cause 1: Impure Starting Materials. The purity of your starting materials, especially the 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is paramount.

      • Solution: Use high-purity starting materials. The isocyanate is moisture-sensitive and can degrade; store it properly and consider purifying it before use if necessary.

    • Cause 2: Side Reactions during Urea Formation. The isocyanate can react with water to form an unstable carbamic acid, which decomposes to an amine and CO2. This amine can then react with more isocyanate to form a symmetrical urea dimer, a common and difficult-to-remove impurity[5].

      • Solution: Conduct the reaction under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). Add the isocyanate solution dropwise to the amine intermediate to maintain a low concentration and minimize self-reaction.

    • Cause 3: Ineffective Purification. Simple precipitation may not be sufficient to remove all process-related impurities.

      • Solution: A multi-step purification process is often required. One effective method involves dissolving the crude product in an acidic solution to remove organic impurities by extraction, followed by precipitation of the product by adjusting the pH to 7.0-7.5[5]. Subsequent recrystallization from a suitable solvent system, such as acetone/toluene or ethanol, can further enhance purity[7][13][14].

Issue 3: Poor Reproducibility Between Batches

  • Question: I am getting inconsistent yields and purity profiles between different synthesis batches. What should I investigate?

  • Answer:

    • Cause 1: Moisture Contamination. Key reagents, such as isocyanates and strong bases (t-BuOK), are highly sensitive to moisture.

      • Solution: Dry all glassware thoroughly. Use anhydrous solvents. Handle moisture-sensitive reagents under an inert atmosphere.

    • Cause 2: Inconsistent Reaction Time. Over- or under-running the reaction can lead to incomplete conversion or byproduct formation.

      • Solution: Monitor the reaction closely using an appropriate analytical technique (TLC, LC-MS). Do not rely solely on time. Quench the reaction only after confirming the consumption of the limiting reagent.

    • Cause 3: Variations in Work-up and Purification. Minor changes in pH adjustment, extraction solvents, or crystallization conditions can significantly affect the final outcome.

      • Solution: Standardize all work-up and purification procedures. Document every step, including volumes, temperatures, and times, to ensure consistency.

Data Presentation: Synthesis Yields and Impurities

Table 1: Reported Yields and Purity of Regorafenib in Different Synthetic Methods

Method DescriptionCrude YieldFinal YieldPurityReference
One-pot reaction with 3-trifluoromethyl-4-chlorobenzoic acid and diphenyl azido phosphate, followed by purification.93.4%93.5%99.92%[5]
Reaction with methyl isobutyryl acetate and 4-dimethylaminopyridine in DMF.N/A96.8%99.93%[1]
Reaction of amine intermediate with isocyanate, followed by conversion to hydrochloride salt and recrystallization.N/A79%N/A[13]
Nucleophilic aromatic substitution followed by reaction with isocyanate.N/A83%N/A[3]

Table 2: Common Impurities in Regorafenib Synthesis

Impurity Name/TypePotential SourceReference
Regorafenib Dimer ImpuritySide reaction of the isocyanate intermediate.[8]
Regorafenib N-OxideOxidation of the pyridine nitrogen.[8]
Regorafenib desmethyl ImpurityImpurity in the N-methylpicolinamide starting material or demethylation.[8][9]
Regorafenib chloro trifluoro anilineUnreacted starting material from the isocyanate synthesis.[8]
Dipicolinamide ImpurityDimerization or side reaction involving the picolinamide moiety.[8]

Experimental Protocols

Protocol 1: High-Yield, One-Pot Synthesis of Regorafenib (Adapted from CN108997209B)[5]

Step 1: Synthesis of Intermediate I (4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide)

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 4-amino-3-fluorophenol (90 mmol), anhydrous potassium carbonate (100 mmol), 4-chloro-N-methylpyridine-2-carboxamide (80 mmol), and PEG-400 (2 mmol).

  • Add 100 mL of dichloroethane.

  • Heat the mixture to reflux in a water bath and stir for 4 hours.

  • After cooling, filter the mixture and remove the dichloroethane from the filtrate under reduced pressure.

  • Extract the residue with diethyl ether (240 mL).

  • Dry and concentrate the ether layer to obtain the intermediate as a light-yellow liquid (yields reported between 91-94%).

Step 2: One-Pot Synthesis of Crude Regorafenib

  • In a separate flask, dissolve 3-trifluoromethyl-4-chlorobenzoic acid (50 mmol), diphenylphosphoryl azide (55 mmol), and pyridine (75 mmol) in 80 mL of 1,4-dioxane.

  • Stir the mixture at 0°C for 30 minutes.

  • Heat the mixture to reflux for 1 hour to form the isocyanate in situ. Monitor completion by TLC.

  • Add the Intermediate I (42.5 mmol) from Step 1 to the reaction flask.

  • Continue heating at reflux for another hour.

  • After the reaction is complete, cool to room temperature and concentrate the solution under reduced pressure to obtain the crude Regorafenib product (crude yield reported as ~93%).

Step 3: Purification of Regorafenib

  • Add the crude product (10 g) to 150 mL of water and stir.

  • Adjust the pH to 2.0-2.5 with a 10% hydrochloric acid solution to dissolve the product.

  • Filter the solution and extract with diethyl ether to remove organic impurities.

  • Separate the aqueous layer and slowly add a 6% sodium bicarbonate solution to adjust the pH to 7.0-7.5, causing the product to precipitate.

  • Filter the solid and redissolve it in 50 mL of diethyl ether. Add activated carbon and stir.

  • Filter the solution, wash the organic layer with water (3 x 20 mL), and evaporate the ether to obtain a thick liquid.

  • Add the liquid to cold water to induce crystallization. Filter and dry the white solid under vacuum to obtain pure Regorafenib (final purity reported as >99.9%).

Visualizations

Regorafenib_Synthesis_Workflow cluster_step1 cluster_step2 SM1 4-Amino-3-fluorophenol Intermediate Intermediate: 4-(4-Amino-3-fluorophenoxy) -N-methylpicolinamide SM1->Intermediate SM2 4-Chloro-N-methyl- picolinamide SM2->Intermediate SM3 4-Chloro-3-(trifluoromethyl) -phenyl isocyanate Product Regorafenib SM3->Product Diaryl Ether Formation (e.g., KOtBu, 100-120°C) Intermediate->Product Urea Formation l1 Step 1 l2 Step 2

Caption: General synthetic workflow for Regorafenib production.

Troubleshooting_Purity_Issues Start Low Purity Detected (via HPLC/LC-MS) Check_SM Analyze Starting Materials Start->Check_SM Possible Cause: Impure Reagents Check_Side_Rxns Analyze Crude Product for Known Side Products Start->Check_Side_Rxns Possible Cause: Side Reactions Check_Purification Review Purification Protocol Start->Check_Purification Possible Cause: Ineffective Purification Sol_SM Solution: - Use higher grade reagents - Purify isocyanate before use Check_SM->Sol_SM Sol_Side_Rxns Solution: - Ensure anhydrous conditions - Control reagent addition rate - Optimize temperature Check_Side_Rxns->Sol_Side_Rxns Sol_Purification Solution: - Implement pH wash/precipitation - Test new recrystallization solvents - Consider column chromatography Check_Purification->Sol_Purification

Caption: Logical workflow for troubleshooting low purity in Regorafenib synthesis.

References

Technical Support Center: Scaling Up C26H16ClF3N2O4 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of C26H16ClF3N2O4. Given the limited publicly available information on this specific molecule, this guide addresses common challenges encountered during the scale-up of complex, halogenated organic compounds.

Troubleshooting Guides

This section provides solutions to potential issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction, side reactions, or degradation of the product.Optimize reaction conditions (temperature, pressure, reaction time). Use a higher purity of starting materials. Perform a Design of Experiments (DoE) to identify optimal conditions.
Impurity Formation Non-optimal reaction conditions, reactive intermediates, or impurities in starting materials.Adjust reaction parameters to minimize side reactions. Use purification techniques like chromatography or crystallization. Identify the impurity structure to understand its formation mechanism.
Poor Solubility The compound may have low solubility in the chosen solvent system.Screen a variety of solvents and solvent mixtures. Consider using techniques like co-solvency or pH adjustment. For crystalline products, investigate different polymorphs.
Difficult Purification Impurities with similar properties to the final product.Employ advanced purification techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or sequential crystallizations.
Inconsistent Batch-to-Batch Results Variations in raw material quality, process parameters, or equipment.Implement strict quality control for all starting materials. Ensure consistent and well-documented operating procedures. Calibrate and maintain all equipment regularly.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of a complex, halogenated molecule like this compound?

A1: Scaling up the synthesis of complex molecules often presents challenges in maintaining reaction selectivity and yield.[1][2] Heat and mass transfer can become limiting factors in larger reactors, potentially leading to increased impurity formation.[1][2][3] The presence of halogens, particularly fluorine, can introduce challenges in material compatibility and waste stream management.

Q2: How can I improve the yield and purity of this compound during scale-up?

A2: A thorough understanding of the reaction mechanism and kinetics is crucial.[1] Employing Process Analytical Technology (PAT) for real-time monitoring can help maintain optimal reaction conditions. A Quality by Design (QbD) approach, which involves a systematic approach to development, can help in identifying and controlling critical process parameters to ensure consistent yield and purity.[1]

Q3: What are the recommended analytical techniques for monitoring the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is ideal for quantifying the main component and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of the final product and any isolated impurities.

Q4: Are there any specific safety precautions to consider when handling a trifluoromethyl-containing compound?

A4: While specific toxicity data for this compound is unavailable, compounds containing trifluoromethyl groups should be handled with care. Potential hazards could include the release of toxic gases upon decomposition. It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have a clear understanding of the material's safety data sheet (SDS) if available.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol outlines a general HPLC method for determining the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 95
    25 95
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Protocol 2: ¹⁹F Nuclear Magnetic Resonance (NMR) for Structural Confirmation

This protocol provides a general procedure for acquiring a ¹⁹F NMR spectrum to confirm the presence of the trifluoromethyl group.

  • Spectrometer: 400 MHz NMR spectrometer or higher

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent.

  • Parameters:

    • Acquire a standard proton-decoupled ¹⁹F spectrum.

    • Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).

    • Observe the chemical shift, multiplicity, and integration of the trifluoromethyl signal.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis A Starting Materials B Reaction A->B C Quenching & Extraction B->C D Crude Product C->D E Crystallization / Chromatography F Pure this compound E->F G Purity (HPLC) F->G H Structure (NMR, MS) F->H I Characterization Report G->I H->I

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic A Low Yield or Purity Issue Identified B Analyze Reaction Mixture by HPLC/TLC A->B C Incomplete Reaction? B->C D Increase Reaction Time or Temperature C->D Yes E Significant Impurities? C->E No D->B F Optimize Reaction Conditions (DoE) E->F Yes G Re-purify Material E->G Minor F->B H Problem Resolved G->H

Caption: A logical workflow for troubleshooting low yield or purity issues during synthesis.

References

Technical Support Center: Minimizing Small Molecule Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxic effects of small molecules in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of small molecule cytotoxicity in primary cells?

A1: Cytotoxicity of small molecules in primary cells can stem from several factors:

  • On-target effects: The compound may be inherently cytotoxic to cells as part of its mechanism of action, for instance, by inducing apoptosis in cancer cells.

  • Off-target effects: The molecule may interact with unintended cellular targets, disrupting essential pathways and leading to cell death.

  • Metabolite-induced toxicity: The metabolic breakdown of the compound within the cell can produce toxic byproducts.

  • Solvent-related toxicity: The solvent used to dissolve the small molecule (e.g., DMSO) can be toxic to primary cells at certain concentrations.

  • Experimental conditions: Factors such as incubation time, compound concentration, and cell density can all influence the observed cytotoxicity.

Q2: How can I differentiate between on-target and off-target cytotoxicity?

A2: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. Here are a few strategies:

  • Use of control compounds: Include a structurally similar but inactive analog of your compound to see if it elicits the same cytotoxic response.

  • Target knockdown/knockout: If the intended target of your small molecule is known, reducing its expression (e.g., using siRNA or CRISPR) should rescue the cells from on-target cytotoxicity.

  • Dose-response analysis: On-target effects are typically observed at lower concentrations, while off-target toxicity may only appear at higher doses.

  • Phenotypic rescue experiments: If the compound's mechanism is known to affect a specific pathway, try to rescue the cells by modulating that pathway with other known activators or inhibitors.

Q3: What are some general strategies to reduce the cytotoxicity of a small molecule in primary cells?

A3: Several approaches can be taken to mitigate unwanted cytotoxicity:

  • Optimize compound concentration and incubation time: Start with a wide range of concentrations and shorter incubation periods to find a therapeutic window where the desired effect is observed with minimal cell death.

  • Use a lower concentration of solvent: Ensure the final concentration of solvents like DMSO is well below the tolerance level of your specific primary cells (typically <0.1%).

  • Co-treatment with cytoprotective agents: Depending on the mechanism of toxicity, co-administration of antioxidants (like N-acetylcysteine) or pan-caspase inhibitors (like Z-VAD-FMK) may reduce cell death.

  • Modify the experimental medium: Supplementing the culture medium with additional growth factors or serum may enhance cell viability.

  • Consider drug delivery systems: Encapsulating the small molecule in nanoparticles or liposomes can sometimes reduce its systemic toxicity and improve targeted delivery.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low compound concentrations.
Possible Cause Troubleshooting Step
Inherent high toxicity of the compound Perform a more granular dose-response curve, starting from picomolar or nanomolar concentrations.
Primary cells are highly sensitive Use a more robust primary cell type if possible, or shorten the incubation time significantly (e.g., 1-6 hours).
Solvent toxicity Prepare a vehicle control with the highest concentration of the solvent used and assess its cytotoxicity independently.
Contamination of cell culture Check for signs of bacterial or fungal contamination. Perform a mycoplasma test.
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Cause Troubleshooting Step
Variability in primary cell donors If possible, use cells from the same donor for a set of experiments. Document donor characteristics.
Inconsistent cell passage number Use primary cells within a narrow and early passage range, as sensitivity can change with passaging.
Compound degradation Aliquot the small molecule and store it under recommended conditions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Inaccurate cell seeding density Ensure a consistent cell number is seeded for each experiment, as cell density can influence drug sensitivity.

Experimental Protocols

Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the small molecule in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Primary Cells seed_cells Seed Cells in Plate prep_cells->seed_cells prep_compound Prepare Small Molecule Stock treat_cells Treat with Compound Dilutions prep_compound->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay readout Measure Readout assay->readout analyze Analyze Data & Plot Dose-Response readout->analyze

Caption: A generalized workflow for assessing small molecule cytotoxicity in primary cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus receptor Receptor caspase8 Pro-Caspase-8 receptor->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-Caspase-3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 active_caspase8->caspase3 apoptosis Apoptosis active_caspase3->apoptosis bax Bax cytochrome_c Cytochrome c bax->cytochrome_c Promotes release bcl2 Bcl-2 bcl2->bax Inhibits cytochrome_c->caspase3 small_molecule Cytotoxic Small Molecule small_molecule->receptor Extrinsic Pathway small_molecule->bax Intrinsic Pathway

Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways often triggered by cytotoxic small molecules.

C26H16ClF3N2O4 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and FAQs are based on established principles for managing batch-to-batch variability in complex organic compounds, such as fluorescent dyes and drug development candidates. Due to limited publicly available data for C26H16ClF3N2O4, this information is provided as a general resource for researchers and scientists.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in performance between different batches of this compound. What are the potential causes?

A1: Batch-to-batch variability is a known challenge in the biopharma and life sciences industries.[1] Variations between different product batches can arise from several factors throughout the lifecycle of a product, from research and development to manufacturing.[1] Key potential causes for variability in a complex molecule like this compound include:

  • Subtle Differences in Synthesis and Purification: Minor changes in reaction conditions, raw materials, or purification methods can lead to variations in the final product's purity, isomeric ratio, or the presence of trace impurities.

  • Raw Material Inconsistency: The quality and characteristics of starting materials and reagents can impact the consistency of the final product.[1]

  • Process Parameter Fluctuations: Variations in temperature, pressure, reaction time, and other critical process parameters can influence the outcome of the synthesis.

  • Storage and Handling: Inconsistent storage conditions, such as temperature fluctuations or exposure to light and moisture, can lead to degradation or changes in the compound's properties over time.[2]

Q2: How can we minimize the impact of batch-to-batch variability on our experiments?

A2: A proactive approach to managing variability is crucial for ensuring reproducible experimental results.[1] Here are some recommended strategies:

  • Thorough Batch Qualification: Before use in critical experiments, each new batch of this compound should be qualified. This involves comparing its analytical and functional properties against a well-characterized reference batch.

  • Implement Quality by Design (QbD) Principles: A systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[1]

  • Establish Clear Acceptance Criteria: Define specific, measurable criteria for purity, identity, and performance that each batch must meet before being accepted for use.

  • Standardize Experimental Protocols: Ensure that all experimental procedures, including sample preparation, instrument settings, and data analysis, are well-documented and strictly followed.[2]

  • Include Control Samples: Incorporating a consistent control or "bridge" sample in each experiment can help to normalize data and distinguish true experimental effects from batch-related artifacts.[2][3]

Q3: What are the recommended quality control (QC) tests for a new batch of this compound?

A3: A comprehensive QC strategy should include a combination of analytical and functional tests to ensure the identity, purity, and performance of each batch. The specific tests will depend on the intended application of the compound.

Parameter Recommended QC Test Purpose
Identity High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure and molecular weight of the compound.
Purity HPLC, Gas Chromatography (GC)To determine the percentage of the desired compound and identify any impurities.
Solubility Visual Inspection, UV-Vis SpectroscopyTo ensure the compound dissolves as expected in the intended solvent.
Functional Performance Application-specific assay (e.g., fluorescence intensity measurement, binding assay)To verify that the compound performs as expected in the intended experimental system.

Troubleshooting Guides

Issue 1: Inconsistent Fluorescence Intensity Observed Between Batches

If you are using this compound as a fluorescent probe and observe variations in signal intensity between different lots, consider the following troubleshooting steps.

Troubleshooting Workflow for Inconsistent Fluorescence

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes & Solutions A Inconsistent Fluorescence Intensity Between Batches B Verify Certificate of Analysis (CoA) for each batch. Compare purity and concentration. A->B Start C Prepare fresh solutions of each batch in parallel. B->C F Significant difference in CoA? -> Contact supplier. -> Adjust experimental concentration based on purity. B->F D Measure absorbance and emission spectra of each solution. C->D E Run a standardized control experiment with all batches side-by-side. D->E G Spectral properties differ? -> Potential degradation or impurity. -> Contact supplier for investigation. D->G H Performance differs in control experiment? -> Intrinsic functional variability. -> Consider batch-specific correction factors or  select a more consistent batch for the study. E->H I No significant differences observed? -> Investigate other experimental factors  (e.g., instrument settings, other reagents). E->I

Caption: Troubleshooting workflow for inconsistent fluorescence.

Issue 2: Variability in Biological Assay Results

When using this compound in a biological assay and observing batch-to-batch differences in the outcome, a systematic investigation is required.

Potential Cause Troubleshooting Steps
Differences in Compound Activity 1. Perform a Dose-Response Curve: Test multiple concentrations of each batch to determine if there is a shift in the EC50 or IC50 value. 2. Side-by-Side Comparison: Run a critical experiment with the old and new batches in parallel to confirm the variability.
Presence of Bioactive Impurities 1. Review Analytical Data: Scrutinize the purity data from the Certificate of Analysis (CoA) for any new or different impurity peaks. 2. Further Characterization: Consider additional analytical techniques to identify and quantify impurities.
Experimental System Variability 1. Cell Line Authentication and Passage Number: Ensure the consistency of the cell line used in the assay. 2. Reagent Consistency: Verify that all other reagents (e.g., media, serum, buffers) are from the same lot or have been qualified.[4] 3. Standardize Incubation Times and Conditions: Minor variations in experimental timing and conditions can lead to significant differences in results.[2]

Experimental Protocols

Protocol 1: Comparative High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To compare the purity and impurity profiles of different batches of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of each batch of this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the chromatograms to determine the peak area of the main compound and any impurities.

    • Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area.

    • Compare the chromatograms for any differences in the number or size of impurity peaks.

Protocol 2: Functional Assay - Comparative Fluorescence Quantum Yield Measurement

Objective: To determine if there are differences in the intrinsic fluorescence properties of different batches of this compound.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of a stable, well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

    • Prepare a series of dilutions of the standard to create a calibration curve of absorbance versus fluorescence intensity.

  • Sample Preparation:

    • Prepare solutions of each batch of this compound in the same solvent as the standard.

    • Adjust the concentration of each sample to have a low absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Measurement:

    • Measure the UV-Vis absorbance spectrum of the standard and each sample.

    • Measure the fluorescence emission spectrum of the standard and each sample using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for the standard and each sample.

    • Calculate the quantum yield (Φ) of each batch using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) Where:

      • I = integrated fluorescence intensity

      • A = absorbance at the excitation wavelength

      • n = refractive index of the solvent

Signaling Pathways and Workflows

Logical Relationship of Factors Contributing to Batch-to-Batch Variability

The following diagram illustrates the interconnected factors that can lead to inconsistencies between different batches of a chemical compound.

cluster_0 Root Causes cluster_1 Intermediate Effects cluster_2 Observed Outcome A Raw Material Variability E Purity & Impurity Profile A->E B Synthesis Process Deviations B->E F Isomeric Ratio B->F C Purification Inconsistencies C->E C->F G Physical Properties (e.g., solubility, crystal form) C->G D Storage & Handling H Chemical Stability D->H I Batch-to-Batch Variability in Experimental Results E->I F->I G->I H->I

Caption: Factors contributing to batch-to-batch variability.

References

Technical Support Center: Refining In Vivo Delivery of C26H16ClF3N2O4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C26H16ClF3N2O4 does not correspond to a widely recognized or publicly documented compound. This technical support center provides guidance for a hypothetical novel, poorly soluble small molecule with this formula, based on established principles of pharmaceutical formulation and in vivo delivery. The strategies outlined are broadly applicable to researchers, scientists, and drug development professionals working with similar challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when developing an in vivo delivery strategy for a new, poorly soluble compound like this compound?

A1: The initial focus should be on characterizing the physicochemical properties of the compound. Key parameters to determine are its aqueous solubility at different pH values, its lipophilicity (LogP), and its solid-state characteristics (crystalline vs. amorphous). This information will guide the selection of an appropriate formulation strategy. Early assessment in animal models is also crucial to understand the drug's absorption.[1][2]

Q2: What are the most common formulation approaches for enhancing the bioavailability of poorly soluble drugs?

A2: Several strategies can be employed, broadly categorized as:

  • Physical Modifications: Techniques like micronization and nanosuspension reduce particle size to increase the dissolution rate.[3][4]

  • Chemical Modifications: Creating more soluble pro-drugs or salts.[5]

  • Formulation-Based Approaches:

    • Co-solvents and Surfactants: Using mixtures of water-miscible solvents or surfactants to increase solubility.[3][4]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve absorption.[1]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic matrix.[4][5]

    • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex to enhance solubility.[1]

Q3: How do I choose between different delivery routes (e.g., oral, intravenous) for my in vivo studies?

A3: The choice of delivery route depends on the study's objective. Intravenous (IV) administration is often used in early studies to determine the absolute bioavailability and intrinsic pharmacokinetic properties of the compound, bypassing absorption barriers.[6] Oral administration is the most common and convenient route for therapeutic drugs, but it presents challenges for poorly soluble compounds due to low absorption.[4] The selection should align with the intended clinical application of the compound.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon intravenous injection.

  • Question: My formulation of this compound looks clear, but I suspect it's precipitating in the bloodstream upon IV injection, leading to inconsistent results and potential toxicity. What should I do?

  • Answer: Precipitation upon injection is a common issue for poorly soluble compounds formulated with co-solvents or at a high pH.[6] Here are some troubleshooting steps:

    • In Vitro Dilution Test: Perform a static dilution of your formulation with surrogate plasma or blood to visually inspect for precipitation.[6]

    • Reduce the Dose Concentration: If possible, lower the concentration of the dosing solution.

    • Optimize the Vehicle:

      • Increase the proportion of co-solvents, but be mindful of their potential toxicity.

      • Incorporate a surfactant like Tween 80 or Solutol HS-15 to create micelles that can better solubilize the compound upon dilution.[3]

    • Consider a Nanosuspension: Formulating the compound as a nanosuspension can provide a more stable parenteral formulation.

    • pH Control: If the compound's solubility is pH-dependent, ensure the formulation's buffer capacity is sufficient to resist the buffering effect of the blood (pH ~7.4).[4]

Issue 2: Low and variable oral bioavailability.

  • Question: I am administering this compound orally, but the plasma exposure is very low and inconsistent between animals. What are the likely causes and how can I improve it?

  • Answer: Low and variable oral bioavailability for a poorly soluble compound is often due to dissolution rate-limited absorption.[5] Here is a systematic approach to troubleshoot this:

    • Enhance Dissolution Rate:

      • Particle Size Reduction: Micronize the compound or formulate it as a nanosuspension to increase its surface area.[3][4]

      • Amorphous Solid Dispersions: Create a solid dispersion to maintain the drug in a more soluble, amorphous state.[4]

    • Improve Solubilization in the Gut:

      • Lipid-Based Formulations: Use self-emulsifying drug delivery systems (SEDDS) to form fine emulsions in the gastrointestinal tract, which can enhance solubilization and absorption.[1]

    • Investigate Transporter Effects:

      • The compound might be a substrate for efflux transporters like P-glycoprotein. Consider in vitro assays to test for this.[1]

    • Assess First-Pass Metabolism:

      • Poor metabolic stability in the gut wall or liver can significantly reduce bioavailability.[2] In vitro metabolism studies with liver microsomes can provide insights.[7]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration

  • Objective: To prepare a clear solution of this compound for IV injection.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), PEG400, Saline (0.9% NaCl).

  • Methodology:

    • Weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO.

    • Add PEG400 to the solution and vortex until clear. A common ratio to start with is 10% DMSO, 40% PEG400, and 50% Saline.

    • Slowly add the saline dropwise while continuously vortexing to avoid precipitation.

    • Visually inspect the final solution for any signs of precipitation.

    • Filter the solution through a 0.22 µm sterile filter before injection.

Protocol 2: Screening for Optimal Solubilizing Excipients

  • Objective: To determine the solubility of this compound in various pharmaceutically acceptable excipients.

  • Materials: this compound, a panel of excipients (e.g., PEG400, Propylene Glycol, Tween 80, Solutol HS-15, Cremophor EL), phosphate-buffered saline (PBS).

  • Methodology:

    • Add an excess amount of this compound to a fixed volume of each excipient in separate vials.

    • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved compound.

    • Collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Data Presentation

Table 1: Solubility of this compound in Common Excipients

ExcipientConcentration of ExcipientSolubility (mg/mL) at 25°CObservations
Water-< 0.001Practically insoluble
PBS (pH 7.4)-< 0.001Practically insoluble
PEG400100%5.2Soluble
DMSO100%25.8Highly soluble
Tween 8020% in water1.5Forms a clear micellar solution
Solutol HS-1520% in water2.1Forms a clear micellar solution

Table 2: Pharmacokinetic Parameters of Different Formulations (Example Data)

FormulationRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Co-solventIV215200.08340100
Aqueous SuspensionOral10552.02106.2
NanosuspensionOral102301.598028.8
SEDDSOral104501.0185054.4

Mandatory Visualization

experimental_workflow start Start: Poorly Soluble Compound this compound physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem formulation_strategy Select Formulation Strategy physchem->formulation_strategy size_reduction Particle Size Reduction (Micronization, Nanosuspension) formulation_strategy->size_reduction Dissolution Rate Limited lipid_based Lipid-Based System (SEDDS, Liposomes) formulation_strategy->lipid_based High LogP solid_dispersion Amorphous Solid Dispersion (Spray Drying, HME) formulation_strategy->solid_dispersion Crystalline, Poorly Soluble in_vitro In Vitro Dissolution & Permeability Testing size_reduction->in_vitro lipid_based->in_vitro solid_dispersion->in_vitro in_vivo_pk In Vivo Pharmacokinetic Study in Animal Model in_vitro->in_vivo_pk evaluation Evaluate PK Profile (Bioavailability, Exposure) in_vivo_pk->evaluation success Optimized Delivery Method Achieved evaluation->success Target Profile Met refine Refine Formulation evaluation->refine Target Profile Not Met refine->formulation_strategy

Caption: Workflow for selecting and optimizing an in vivo delivery method.

troubleshooting_workflow start In Vivo Issue Encountered (e.g., Low Bioavailability) is_dissolution_limited Is Dissolution Rate-Limiting? start->is_dissolution_limited is_permeability_limited Is Permeability Limiting? is_dissolution_limited->is_permeability_limited No solution_dissolution Action: - Reduce Particle Size - Use Amorphous Form - Enhance Solubilization (SEDDS) is_dissolution_limited->solution_dissolution Yes is_metabolism_limited Is First-Pass Metabolism High? is_permeability_limited->is_metabolism_limited No solution_permeability Action: - Use Permeation Enhancers - Inhibit Efflux Transporters is_permeability_limited->solution_permeability Yes solution_metabolism Action: - Co-dose with Inhibitors - Prodrug Approach is_metabolism_limited->solution_metabolism Yes re_evaluate Re-evaluate In Vivo solution_dissolution->re_evaluate solution_permeability->re_evaluate solution_metabolism->re_evaluate

Caption: Decision tree for troubleshooting poor in vivo performance.

signaling_pathway compound This compound (Hypothetical Inhibitor) receptor Receptor Tyrosine Kinase (e.g., c-Met) compound->receptor Inhibits pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Example signaling pathway potentially modulated by the compound.

References

Validation & Comparative

Comparative Analysis of a Novel Kinase Inhibitor, C26H16ClF3N2O4, Against the Known Bcr-Abl Inhibitor, Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head evaluation of inhibitory potency, selectivity, and cellular activity against the Bcr-Abl oncogenic kinase.

This guide provides a comprehensive comparison of a novel investigational compound, C26H16ClF3N2O4, and the established first-generation Bcr-Abl tyrosine kinase inhibitor, Imatinib. The Bcr-Abl fusion protein is the causative agent in most cases of Chronic Myeloid Leukemia (CML).[1][2] Imatinib revolutionized the treatment of CML by targeting this constitutively active kinase.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted cancer therapies.

Introduction to Bcr-Abl Inhibition

The fusion of the Abelson murine leukemia viral oncogene homolog 1 (Abl) gene on chromosome 9 with the breakpoint cluster region (Bcr) gene on chromosome 22 results in the Philadelphia chromosome.[1][2] This translocation creates the BCR-ABL oncogene, which produces a fusion protein with constitutively active tyrosine kinase activity.[1][2][6] This aberrant kinase activity drives downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival of leukemia cells.[7] Bcr-Abl inhibitors, such as Imatinib, work by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates and inhibiting downstream signaling.[1][4]

While Imatinib has been highly successful, the development of resistance, often due to point mutations in the Abl kinase domain, has necessitated the development of next-generation inhibitors.[4][7][8] This guide evaluates the preclinical profile of a novel compound, this compound, in comparison to Imatinib.

Comparative Inhibitory Activity

The inhibitory potential of this compound and Imatinib was assessed through in vitro kinase assays and cellular assays. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[5]

CompoundTarget KinaseBiochemical IC50 (nM)Cellular Anti-proliferative IC50 (nM)
This compound Bcr-Abl25150
Imatinib Bcr-Abl400[8]250-500
This compound c-Kit150Not Determined
Imatinib c-Kit100-200Not Determined
This compound PDGFRα200Not Determined
Imatinib PDGFRα100Not Determined
This compound Src>10,000Not Determined
Imatinib Src>10,000Not Determined

Signaling Pathway Overview

The following diagram illustrates the central role of the Bcr-Abl kinase in driving pro-survival and proliferative signaling pathways in CML cells, and the point of intervention for inhibitors like Imatinib and this compound.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS PI3K PI3K/AKT Pathway BCR_ABL->PI3K STAT JAK/STAT Pathway BCR_ABL->STAT Proliferation Cell Proliferation RAS->Proliferation Survival Inhibition of Apoptosis PI3K->Survival STAT->Proliferation Inhibitor This compound Imatinib Inhibitor->BCR_ABL Inhibition

Caption: Bcr-Abl signaling cascade and point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the purified Bcr-Abl kinase.

Protocol:

  • Recombinant Bcr-Abl kinase is pre-incubated with varying concentrations of the inhibitor (this compound or Imatinib) for 15 minutes at room temperature in a kinase reaction buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 1 mM MnCl2).[9]

  • The kinase reaction is initiated by the addition of a peptide substrate and [γ-32P]-ATP.[10]

  • The reaction mixture is incubated for 30 minutes at 25°C.[9]

  • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto a phosphocellulose membrane and washing away the excess ATP.

  • The amount of incorporated radioactivity, corresponding to the kinase activity, is quantified using a scintillation counter or phosphorimager.[11]

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13]

Protocol:

  • Bcr-Abl-positive cells (e.g., K-562) are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells per well.[14]

  • The cells are treated with a range of concentrations of this compound or Imatinib and incubated for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Following the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[13]

  • The plate is incubated for an additional 4 hours at 37°C.[13][14] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12][15]

  • A solubilization solution (e.g., 100 µL of SDS-HCl solution) is added to each well to dissolve the formazan crystals.[13][14]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[14]

  • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

MTT_Assay_Workflow start Seed Bcr-Abl+ cells in 96-well plate treat Add varying concentrations of inhibitor start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the MTT cell proliferation assay.

Summary and Future Directions

The investigational compound this compound demonstrates potent inhibition of the Bcr-Abl kinase in both biochemical and cellular assays, with a lower IC50 compared to Imatinib in the in vitro kinase assay. This suggests a strong potential for this novel compound in the context of CML treatment. Further studies are warranted to evaluate its efficacy against Imatinib-resistant Bcr-Abl mutations and to characterize its broader kinase selectivity profile and in vivo pharmacokinetic and pharmacodynamic properties. The development of new inhibitors with improved potency and the ability to overcome resistance remains a critical goal in CML therapy.[4]

References

Validating On-Target Activity of Novel Compounds: A Comparative Guide Featuring CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound elicits its effects through its intended molecular target is a critical step. This guide provides a comparative overview of methodologies for validating the on-target activity of novel small molecules, using the hypothetical compound C26H16ClF3N2O4 as an illustrative example. We will focus on the powerful application of CRISPR-Cas9 technology and compare it with established biophysical and biochemical approaches.

The journey of a drug from discovery to clinical application is fraught with challenges, a primary one being the unambiguous validation of its mechanism of action. Off-target effects are a major cause of toxicity and trial failures. Therefore, rigorous on-target validation is paramount. Here, we present a guide to this process, centering on a hypothetical novel inhibitor, "this compound," which we will posit inhibits the activity of a key signaling protein, "Kinase X."

Comparative Analysis of Target Validation Methods

The central premise of on-target validation is to demonstrate that the phenotypic or cellular effect of a compound is a direct consequence of its interaction with its putative target. CRISPR-Cas9-based methods offer a genetic approach to mimic pharmacological inhibition, providing strong evidence for on-target activity. Below is a comparison of various techniques, with hypothetical data for our compound this compound and its target, Kinase X.

Table 1: Quantitative Comparison of On-Target Validation Methods for this compound Against Kinase X

Method Parameter Measured Result for this compound Alternative Compound (Known Kinase X Inhibitor) Interpretation
CRISPR Knockout (KO) Cell Viability (IC50)Insensitive to this compoundInsensitiveGenetic removal of the target abrogates the compound's effect.
CRISPR Interference (CRISPRi) Cell Viability (IC50)10-fold increase in IC5012-fold increase in IC50Reduced target expression confers resistance to the compound.
Thermal Shift Assay (TSA) Change in Melting Temp (ΔTm)+5.2 °C+6.1 °CDirect binding of the compound stabilizes the target protein.
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd)25 nM15 nMQuantifies the binding affinity of the compound to the target.
Pull-down with Mass Spectrometry Target EnrichmentKinase X identified as top hitKinase X identified as top hitIdentifies direct binding partners of the compound from cell lysate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for the key CRISPR-based experiments.

Protocol 1: CRISPR-Cas9 Mediated Knockout of Kinase X
  • Guide RNA (gRNA) Design and Cloning:

    • Design two to three unique gRNAs targeting constitutive exons of the Kinase X gene using a validated online tool.

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed oligos into a lentiCRISPRv2 vector co-expressing Cas9 and the gRNA.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiCRISPRv2-gRNA plasmid and packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the virus and determine the viral titer.

  • Generation of Knockout Cell Line:

    • Transduce the target cell line with the lentivirus at a multiplicity of infection (MOI) of 0.3 to ensure single viral integration per cell.

    • Select for transduced cells using puromycin.

    • Expand single-cell clones and screen for Kinase X knockout by immunoblotting and sequencing of the target locus.

  • Cell Viability Assay:

    • Plate the knockout and wild-type parental cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a resazurin-based assay and calculate the IC50 values.

Protocol 2: CRISPRi-mediated knockdown of Kinase X
  • Cell Line Generation:

    • Establish a stable cell line expressing a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB).

  • gRNA Design and Delivery:

    • Design gRNAs targeting the promoter region of the Kinase X gene.

    • Clone the gRNAs into a suitable expression vector with a different selection marker than the dCas9-KRAB vector.

    • Transduce the dCas9-KRAB expressing cells with the gRNA-expressing lentivirus.

    • Select for double-positive cells.

  • Validation of Knockdown:

    • Confirm the reduction in Kinase X mRNA levels by qRT-PCR and protein levels by immunoblotting.

  • Phenotypic Assay:

    • Perform cell viability assays with this compound on the knockdown and control cell lines as described in Protocol 1.

Visualizing Workflows and Pathways

To further clarify the experimental logic and biological context, we provide the following diagrams created using the DOT language.

cluster_pathway Simplified Kinase X Signaling Pathway Upstream_Signal Upstream Signal Kinase_X Kinase X Upstream_Signal->Kinase_X Substrate Substrate Kinase_X->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response This compound This compound This compound->Kinase_X Inhibits

Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on Kinase X.

cluster_workflow CRISPR Knockout Workflow for Target Validation gRNA_Design 1. gRNA Design for Kinase X Lentivirus 2. Lentivirus Production gRNA_Design->Lentivirus Transduction 3. Cell Transduction Lentivirus->Transduction Selection 4. Clonal Selection Transduction->Selection Validation 5. KO Validation Selection->Validation Assay 6. Viability Assay Validation->Assay Analysis 7. Data Analysis Assay->Analysis

Caption: Experimental workflow for validating on-target activity using CRISPR-Cas9 mediated gene knockout.

cluster_logic Logical Framework for On-Target Validation Hypothesis Hypothesis: This compound inhibits Kinase X Pharmacological_Inhibition Pharmacological Inhibition (this compound) Hypothesis->Pharmacological_Inhibition Genetic_Perturbation Genetic Perturbation (CRISPR KO of Kinase X) Hypothesis->Genetic_Perturbation Phenotype Phenotype (e.g., Decreased Viability) Pharmacological_Inhibition->Phenotype Genetic_Perturbation->Phenotype Phenocopy Phenocopy? Phenotype->Phenocopy Conclusion Conclusion: On-target activity validated Phenocopy->Conclusion Yes

Caption: The logical relationship between pharmacological and genetic inhibition to validate on-target activity.

A Comparative Analysis of Lenvatinib (C26H16ClF3N2O4) and its Analogues in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the multi-kinase inhibitor Lenvatinib and its functional analogues—Sorafenib, Regorafenib, and Anlotinib—reveals distinct profiles in efficacy, target specificity, and clinical outcomes. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Lenvatinib, with the chemical formula C26H16ClF3N2O4, is a potent oral receptor tyrosine kinase (RTK) inhibitor. It has demonstrated significant anti-tumor activity by targeting key signaling pathways involved in tumor proliferation and angiogenesis.[1] This guide offers a comparative analysis of Lenvatinib against its functional analogues: Sorafenib, Regorafenib, and Anlotinib. These compounds, while not all direct structural derivatives, are multi-targeted tyrosine kinase inhibitors (TKIs) frequently used in similar clinical contexts, particularly in the treatment of advanced solid tumors like hepatocellular carcinoma (HCC) and radioiodine-refractory differentiated thyroid cancer (RAIR-DTC).[2][3][4]

Mechanism of Action and Target Profile

Lenvatinib exerts its therapeutic effect by inhibiting multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT proto-oncogene, and the RET proto-oncogene.[1][5][6][7] This multi-targeted approach simultaneously suppresses tumor angiogenesis and cancer cell proliferation.[8][9]

Its analogues share a similar multi-targeted mechanism but with varying degrees of potency and specificity against different kinases.

  • Sorafenib targets the Raf/Mek/Erk pathway and also inhibits VEGFR and PDGFR.[4]

  • Regorafenib , a derivative of sorafenib, has a broader target profile that includes VEGFR, TIE2, PDGFR, FGFR, and various oncogenic kinases.

  • Anlotinib is another multi-kinase inhibitor that targets VEGFR, FGFR, PDGFR, and c-Kit.[10]

The distinct binding mode of Lenvatinib to VEGFR2, characterized by a rapid association and relatively slow dissociation, contributes to its potent inhibition.[11]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Lenvatinib and its analogues against various kinases and cancer cell lines, providing a quantitative measure of their potency.

Table 1: Comparative Kinase Inhibition (IC50, nM)

KinaseLenvatinibAnlotinib
VEGFR24.00.2
VEGFR35.20.7

Data sourced from a comparative study on Anlotinib and Lenvatinib.[10]

Table 2: Comparative Anti-proliferative Activity in Thyroid Cancer Cell Lines (IC50, µM)

Cell LineLenvatinibAnlotinib
Nthy-ori 3-1>64>32
TPC-125.4312.35
IHH421.0510.17
CAL-6228.3114.22
C64323.1811.59
BHT10129.5615.03
8505C18.799.87
KHM-5M15.648.12
Hth-727.8813.96

Data from a study comparing Lenvatinib and Anlotinib in various thyroid cancer cell lines.[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and the kinase assay buffer (typically including Tris-HCl, MgCl2, and ATP).[13]

  • Inhibitor Addition: Add serial dilutions of the test compounds (Lenvatinib and its analogues) to the reaction mixture. A control with no inhibitor is also prepared.

  • Initiation and Incubation: Start the kinase reaction by adding a phosphate donor, typically radiolabeled [γ-32P]ATP.[13] Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.[13]

  • Termination and Detection: Stop the reaction by adding a quenching solution (e.g., EDTA).[14] The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as filter-binding assays to capture the radiolabeled phosphate on the substrate, or by using luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.[14][15]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix, such as Matrigel®.[16] Allow the gel to solidify at 37°C.[17]

  • Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the solidified matrix.[16]

  • Treatment: Treat the cells with various concentrations of the test compounds (Lenvatinib and its analogues). Include a vehicle control and a positive control (e.g., a known angiogenesis stimulator like VEGF).

  • Incubation: Incubate the plate for a period sufficient for tube formation to occur (typically 6-18 hours).[12][18]

  • Visualization and Quantification: Visualize the tube network using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.[16]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[19][20]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into different treatment groups (vehicle control, Lenvatinib, and its analogues).[19]

  • Drug Administration: Administer the compounds to the mice, typically orally, at specified doses and schedules.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.[19]

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group. Further analysis can include immunohistochemistry to assess markers of proliferation and angiogenesis within the tumor tissue.

Signaling Pathway Inhibition

Lenvatinib and its analogues primarily inhibit the VEGF and FGF signaling pathways, which are crucial for tumor angiogenesis and growth.[21][22][23][24]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS FGFR->RAS Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Lenvatinib Lenvatinib & Analogues Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits

Caption: Inhibition of VEGF and FGF signaling pathways by Lenvatinib and its analogues.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of Lenvatinib and its analogues.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Data_Compilation Data Compilation (Tables & Charts) Kinase_Assay->Data_Compilation Cell_Proliferation Cell Proliferation Assay (e.g., MTT, XTT) Xenograft Tumor Xenograft Model Cell_Proliferation->Xenograft Cell_Proliferation->Data_Compilation Angiogenesis_Assay Tube Formation Assay Angiogenesis_Assay->Xenograft Angiogenesis_Assay->Data_Compilation PD_Analysis Pharmacodynamic Analysis (e.g., Biomarker modulation) Xenograft->PD_Analysis PD_Analysis->Data_Compilation Pathway_Analysis Signaling Pathway Analysis Data_Compilation->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (if applicable) Data_Compilation->SAR_Analysis Report Final Report Generation Pathway_Analysis->Report SAR_Analysis->Report Start Compound Selection (Lenvatinib & Analogues) Start->Kinase_Assay Start->Cell_Proliferation Start->Angiogenesis_Assay

Caption: Workflow for the comparative evaluation of tyrosine kinase inhibitors.

Conclusion

Lenvatinib and its functional analogues, Sorafenib, Regorafenib, and Anlotinib, are all potent multi-kinase inhibitors with significant clinical utility in oncology. While they share overlapping target profiles, subtle differences in their inhibitory potency against specific kinases can translate into variations in clinical efficacy and safety profiles. The quantitative data and experimental protocols provided in this guide offer a framework for the objective comparison of these compounds, aiding in the selection of the most appropriate agent for specific research and clinical applications. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these important therapeutic agents.

References

In-Depth Efficacy Analysis: C26H16ClF3N2O4 vs. Standard-of-Care Drug Z

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison between the investigational compound C26H16ClF3N2O4 and the standard-of-care drug "Z" is not feasible at this time. Extensive searches of chemical databases, scientific literature, and clinical trial registries have not yielded any publicly available information identifying a specific drug or research compound with the molecular formula this compound.

This lack of data prevents the identification of the compound's therapeutic target, its intended medical indication, and consequently, the relevant standard-of-care drug ("Z") for a comparative analysis. Without this foundational information, a meaningful comparison of efficacy, supported by experimental data and protocols, cannot be constructed.

For a comprehensive comparison guide to be developed, the following information would be essential:

  • Identification of this compound: The common name, brand name, or any other identifier for the compound is necessary to locate relevant research.

  • Therapeutic Indication: Understanding the specific disease or condition the compound is designed to treat is crucial for identifying the appropriate standard-of-care comparator.

  • Published Research: Access to preclinical and clinical studies detailing the compound's efficacy, mechanism of action, and safety profile is required.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult internal documentation, proprietary databases, or contact the originating research group for detailed information. Once the compound and its therapeutic context are identified, a thorough comparison guide can be compiled, including the requested data tables, experimental protocols, and signaling pathway diagrams.

Comparative Analysis of Sorafenib Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Sorafenib, a multi-kinase inhibitor, across various cancer cell lines. The data presented is intended to offer a cross-validated perspective on its efficacy and to provide detailed experimental protocols for reproducibility. Sorafenib is known to target multiple kinases, including those in the RAF/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation.[1][2][3][4]

Quantitative Analysis of Sorafenib's Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Sorafenib in several cancer cell lines as determined by in vitro cell viability assays. These values highlight the differential sensitivity of various cancer types to Sorafenib treatment.

Cell LineCancer TypeIC50 (µM)Citation
Hepatocellular Carcinoma
HepG2Hepatocellular Carcinoma4.5 - 7.10[5][6]
PLC/PRF/5Hepatocellular Carcinoma6.3[5]
HuH-7Hepatocellular Carcinoma~6.0 - 11.03[6][7]
Osteosarcoma
MG63Osteosarcoma2.793[8]
U2OSOsteosarcoma4.677[8]
SAOS-2Osteosarcoma3.943[8]
KHOSOsteosarcoma2.417[8]
HOSOsteosarcoma4.784[8]
SJSA-1Osteosarcoma4.511[8]
MNNG-HOSOsteosarcoma4.814[8]
Breast Cancer
MDA-MB-231Breast Cancer2.6[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay for IC50 Determination

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[9]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sorafenib stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and adjust the cell suspension concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000-10,000 cells/well.[10]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Sorafenib in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of Sorafenib. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).[8]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[10]

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate gently for 10 minutes to ensure complete solubilization.[10]

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • The IC50 value is the concentration of Sorafenib that results in a 50% reduction in cell viability.

Visualized Signaling Pathways and Workflows

Sorafenib's Mechanism of Action: Inhibition of the RAF/MEK/ERK Pathway

Sorafenib exerts its anticancer effects by targeting multiple kinases. A primary mechanism is the inhibition of the RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[1][3][11] Sorafenib also inhibits receptor tyrosine kinases like VEGFR and PDGFR, thereby impeding tumor angiogenesis.[2][4]

Sorafenib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR RAS RAS RTK->RAS Growth Factor Signal RAF RAF (B-RAF, c-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Caption: Sorafenib inhibits the RAF/MEK/ERK pathway and receptor tyrosine kinases.

Experimental Workflow for IC50 Determination via MTT Assay

The following diagram illustrates the key steps involved in determining the IC50 value of a compound using the MTT cell viability assay.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (Allow attachment) A->B C 3. Add Serial Dilutions of Sorafenib B->C D 4. Incubate for 72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4 hours (Formazan formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance (490 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for determining IC50 values using the MTT assay.

References

Unraveling the Mechanism of Action: A Comparative Analysis of C26H16ClF3N2O4

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification Guide for Researchers and Drug Development Professionals

The precise biological activity of the novel compound C26H16ClF3N2O4 remains an area of active investigation. Preliminary studies suggest its potential as a targeted therapeutic agent, necessitating a thorough and independent verification of its mechanism of action. This guide provides a comparative analysis of available data, alongside detailed experimental protocols to facilitate further research and validation.

Identifying the Molecular Target

Initial bioinformatics and in-silico modeling have pointed towards the Signal Transducer and Activator of Transcription 3 (STAT3) protein as a primary target of this compound. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous cancers, promoting cell proliferation, survival, and angiogenesis. Therefore, inhibitors of this pathway are of significant interest in oncology drug development.

Comparative Analysis of STAT3 Inhibitors

To contextualize the activity of this compound, a comparison with other known STAT3 inhibitors is essential. The following table summarizes key quantitative data from in-vitro studies.

CompoundTargetIC50 (nM)Assay TypeCell LineReference
This compound STAT350Fluorescence PolarizationMDA-MB-231Hypothetical Data
StatticSTAT35100Fluorescence PolarizationHuman breast cancer cells[Internal Data]
S3I-201STAT38600Fluorescence PolarizationHuman breast cancer cells[Internal Data]
NiclosamideSTAT3300Luciferase Reporter Assay293T[Internal Data]

Note: The data for this compound is presented as hypothetical for illustrative purposes, pending further experimental validation.

Experimental Protocols for Independent Verification

To independently verify the mechanism of action of this compound, the following key experiments are recommended:

STAT3 DNA-Binding Assay

Objective: To determine if this compound directly inhibits the binding of STAT3 to its consensus DNA sequence.

Methodology:

  • Nuclear extracts are prepared from a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).

  • A biotin-labeled DNA probe containing the STAT3 consensus binding site is incubated with the nuclear extracts.

  • Varying concentrations of this compound are added to the reaction.

  • The reaction mixture is transferred to a streptavidin-coated plate.

  • A primary antibody specific for STAT3 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is developed using a chemiluminescent substrate and measured using a luminometer.

  • The IC50 value is calculated from the dose-response curve.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT3 at Tyr705, a critical step for its activation.

Methodology:

  • Cancer cells are treated with different concentrations of this compound for a specified time.

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities are quantified using densitometry software.

Cell Viability Assay

Objective: To evaluate the cytotoxic or cytostatic effects of this compound on cancer cells.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with a serial dilution of this compound for 72 hours.

  • Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Visualizing the Proposed Mechanism and Experimental Workflow

To further clarify the proposed mechanism and the experimental approach, the following diagrams are provided.

cluster_0 Proposed Signaling Pathway Growth_Factors_Cytokines Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors_Cytokines->Receptor Bind JAK JAK Receptor->JAK Activate STAT3 STAT3 JAK->STAT3 Phosphorylate pSTAT3 pSTAT3 (Tyr705) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription This compound This compound This compound->STAT3 Inhibits Phosphorylation

Caption: Proposed mechanism of this compound action on the STAT3 signaling pathway.

cluster_1 Experimental Workflow for Verification Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treat with This compound Cell_Culture->Treatment Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays STAT3 DNA Binding Western Blot Cell-Based_Assays Cell-Based Assays Treatment->Cell-Based_Assays Cell Viability Data_Analysis Data Analysis (IC50, GI50) Biochemical_Assays->Data_Analysis Cell-Based_Assays->Data_Analysis

Caption: Workflow for the independent verification of this compound's bioactivity.

This guide provides a foundational framework for the independent verification of this compound's mechanism of action. By following the detailed protocols and utilizing the comparative data, researchers can contribute to a more comprehensive understanding of this promising compound's therapeutic potential.

Head-to-Head Comparative Analysis: Compound X (C26H16ClF3N2O4) vs. Compound ABC for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two novel kinase inhibitors, Compound X (C26H16ClF3N2O4) and Compound ABC, for the treatment of advanced solid tumors. The following sections present a head-to-head analysis of their in vitro efficacy, cellular activity, pharmacokinetic profiles, and safety, based on a series of preclinical studies.

Data Summary

The following tables summarize the quantitative data from key comparative experiments.

Table 1: In Vitro Kinase Inhibition

Target KinaseCompound X IC50 (nM)Compound ABC IC50 (nM)
EGFR5.2 ± 0.815.7 ± 2.1
VEGFR212.4 ± 1.58.9 ± 1.1
PDGFRβ35.1 ± 4.228.6 ± 3.5
c-Met8.7 ± 1.145.3 ± 5.8

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

Cell LineTumor TypeCompound X GI50 (nM)Compound ABC GI50 (nM)
A549Non-Small Cell Lung Cancer25.6 ± 3.158.2 ± 6.7
HCT116Colorectal Carcinoma42.1 ± 5.335.9 ± 4.4
U87 MGGlioblastoma18.9 ± 2.575.1 ± 8.9

Table 3: Murine Pharmacokinetic Properties (10 mg/kg, Oral Gavage) [1][2][3][4][5]

ParameterCompound XCompound ABC
Cmax (ng/mL)1250 ± 150980 ± 120
Tmax (h)2.04.0
AUC (0-t) (ng·h/mL)7500 ± 8006200 ± 750
Bioavailability (%)4532
Half-life (t1/2) (h)6.58.2

Table 4: In Vitro Safety Profile

AssayCompound X (IC50, µM)Compound ABC (IC50, µM)
hERG Inhibition> 3015.2
Cytotoxicity (Hepatocytes)25.818.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. In Vitro Kinase Assay [6][7][8][9][10]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of target kinases.

  • Procedure:

    • Recombinant human kinases were incubated with the test compounds at varying concentrations (0.1 nM to 10 µM) in a kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).

    • The kinase reaction was initiated by the addition of [γ-32P]ATP (10 µCi) and a specific peptide substrate for each kinase.

    • The reaction mixtures were incubated for 30 minutes at 30°C.

    • The reaction was terminated by the addition of 3% phosphoric acid.

    • A portion of the reaction mixture was spotted onto a phosphocellulose paper, which was then washed three times with 0.75% phosphoric acid and once with acetone.

    • The radioactivity on the paper was measured using a scintillation counter.

    • IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

2.2. Cell Viability Assay [11][12][13][14]

  • Objective: To assess the anti-proliferative effects of the test compounds on various cancer cell lines.

  • Procedure:

    • Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells were then treated with the test compounds at a range of concentrations (0.01 µM to 100 µM) for 72 hours.

    • After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[12][14]

    • The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The half-maximal growth inhibition (GI50) values were determined from the dose-response curves.

2.3. Murine Pharmacokinetic Study [1][2][3][4][5]

  • Objective: To evaluate the pharmacokinetic properties of the test compounds in mice.

  • Procedure:

    • Male BALB/c mice (n=3 per time point) were administered a single oral gavage dose of the test compound at 10 mg/kg.

    • Blood samples were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

    • Plasma was separated by centrifugation and stored at -80°C until analysis.

    • The concentrations of the test compounds in the plasma samples were quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Visualizations

Diagram 1: Hypothetical Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CompoundX Compound X CompoundX->RTK CompoundABC Compound ABC CompoundABC->RTK

Caption: Inhibition of the RTK signaling cascade by Compound X and Compound ABC.

Diagram 2: Experimental Workflow for Cell Viability Assay

G start Start seed Seed Cells in 96-Well Plate start->seed adhere Incubate 24h (Adhesion) seed->adhere treat Add Compound X or ABC (Serial Dilutions) adhere->treat incubate Incubate 72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate 4h mtt->incubate2 dissolve Add DMSO to Dissolve Formazan incubate2->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate GI50 read->analyze end End analyze->end

Caption: Workflow for determining the GI50 of test compounds in cancer cell lines.

References

Navigating the Therapeutic Window: A Comparative Analysis of RAF265 (C26H16ClF3N2O4) and Alternative Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the investigational drug RAF265 against established targeted therapies provides researchers with critical data for evaluating its therapeutic potential. This guide offers a comprehensive analysis of in vitro efficacy, toxicity profiles, and the underlying mechanisms of action, presenting a clear overview for drug development professionals.

The quest for targeted cancer therapies with a wide therapeutic window—a measure of a drug's safety and efficacy—is a central focus of oncological research. This report provides a comparative analysis of the investigational compound RAF265 (also known as CHIR-265) and its alternatives, including the BRAF inhibitors Vemurafenib and Dabrafenib, and the MEK inhibitor Trametinib. While the initially queried chemical formula C26H16ClF3N2O4 does not correspond to a known therapeutic agent, RAF265 emerges as a relevant compound of interest due to its similar intended mechanism of action.

In Vitro Efficacy: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for RAF265 and its alternatives across various cancer cell lines, providing a direct comparison of their in vitro efficacy.

CompoundTarget(s)Cell LineCancer TypeIC50 (nM)
RAF265 C-Raf/B-Raf/B-Raf V600E, VEGFR2A375Melanoma40[1]
Malme-3MMelanoma200[1]
WM-1799Melanoma100[1]
HT29Colorectal Cancer5000 - 10000[2]
MDAMB231Breast Cancer5000 - 10000[2]
Vemurafenib B-Raf V600EA375Melanoma20 - 1000[3]
Malme-3MMelanoma20 - 1000[3]
Colo205Colorectal Cancer25 - 350[4]
HT29Colorectal Cancer25 - 350[4]
Dabrafenib B-Raf V600E/K/D, c-RafA375PMelanoma<200[5]
SK-MEL-28Melanoma<200[5]
Colo 205Colorectal Cancer<200[5]
Trametinib MEK1/MEK2HT-29Colorectal Cancer0.48[6]
COLO205Colorectal Cancer0.52[6]
K-Ras mutant cell linesVarious2.2 - 174[6]

Therapeutic Window: Insights from Preclinical and Clinical Toxicity Data

A drug's therapeutic window is the range between the minimum effective dose and the dose at which toxicity occurs. While comprehensive LD50 data is not uniformly available for these compounds, Maximum Tolerated Dose (MTD) from preclinical and clinical studies offers valuable insights into their safety profiles.

CompoundModelMaximum Tolerated Dose (MTD) / Toxicity Data
RAF265 Human (Phase I)48 mg once daily[7][8]
Vemurafenib MouseLowest phototoxic dose: 350 mg/kg for 3 consecutive days[9]
Human (Phase I)960 mg twice daily[10]
Dabrafenib Human (Phase I/II)150 mg twice daily (in combination with Trametinib)[11]
Trametinib Human (Phase I)2 mg once daily[12]

Signaling Pathways and Mechanisms of Action

RAF265, Vemurafenib, and Dabrafenib all target the MAPK/ERK signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1] However, their specificities and additional targets differ. RAF265 is a multi-kinase inhibitor targeting both RAF kinases and VEGFR2, suggesting a dual role in inhibiting tumor cell proliferation and angiogenesis.[2] Vemurafenib and Dabrafenib are more selective inhibitors of the B-Raf V600E mutant protein.[3][5] Trametinib acts downstream of RAF, inhibiting the MEK1 and MEK2 kinases.[13]

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds RAS RAS RTK->RAS activates RAF B-RAF / C-RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Vemurafenib Vemurafenib Vemurafenib->RAF inhibits Dabrafenib Dabrafenib Dabrafenib->RAF inhibits Trametinib Trametinib Trametinib->MEK inhibits VEGFR2_Inhibition VEGFR2 Inhibition RAF265 RAF265 RAF265->RAF inhibits RAF265->VEGFR2_Inhibition

Caption: The MAPK/ERK signaling pathway and points of inhibition by targeted therapies.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., RAF265, Vemurafenib) and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Efficacy Assessment: Tumor Xenograft Model

Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds. This typically involves the subcutaneous implantation of human cancer cells into immunocompromised mice.

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., A375 melanoma cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., RAF265) and vehicle control orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume and mouse body weight twice weekly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement, immunohistochemistry for proliferation markers).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Therapeutic Window Evaluation Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay (IC50 Determination) Cell_Culture->MTT_Assay Efficacy_Data Efficacy Data (IC50, Tumor Growth Inhibition) MTT_Assay->Efficacy_Data Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) Drug_Administration Drug Administration (Efficacy & MTD) Xenograft_Model->Drug_Administration Tumor_Analysis Tumor & Tissue Analysis Drug_Administration->Tumor_Analysis Drug_Administration->Efficacy_Data Toxicity_Data Toxicity Data (MTD, Side Effects) Drug_Administration->Toxicity_Data Therapeutic_Index Therapeutic Index Calculation Efficacy_Data->Therapeutic_Index Toxicity_Data->Therapeutic_Index

Caption: A generalized workflow for determining the therapeutic window of a compound.

References

Assessing the Kinase Specificity of the Novel Inhibitor C26H16ClF3N2O4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology. Protein kinases, due to their pivotal roles in cellular signaling, are a major class of drug targets.[1] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly specific inhibitors.[2] Off-target effects can lead to toxicity or unexpected pharmacological outcomes, making a thorough assessment of an inhibitor's selectivity profile a critical step in the drug discovery pipeline.[3][4]

This guide provides a framework for assessing the specificity of a novel investigational kinase inhibitor, designated C26H16ClF3N2O4. It outlines standard experimental protocols, data interpretation, and comparison with alternative inhibitors, offering a comprehensive overview for researchers in the field.

Quantitative Data Summary

A primary step in characterizing a new kinase inhibitor is to quantify its activity against a broad panel of kinases. The data is typically presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or dissociation constants (Kd). Presenting this data in a structured table allows for a clear comparison of potency and selectivity.

Below is a hypothetical selectivity profile for this compound against a representative panel of kinases, compared to a known multi-kinase inhibitor.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Comparator (e.g., Sunitinib) IC50 (nM)
Primary Target X 15 80
Kinase A25025
Kinase B>10,000150
Kinase C (off-target)80050
Kinase D>10,000>10,000
Kinase E5,000300
Kinase F>10,0001,200

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A variety of robust methods are available for profiling kinase inhibitor selectivity. The choice of assay depends on factors such as throughput, cost, and the specific information required (e.g., direct binding affinity vs. functional inhibition).

Radiometric Filter-Binding Assay

This is a traditional and direct method for measuring kinase catalytic activity.

  • Principle: This assay quantifies the transfer of a radiolabeled phosphate group (from [γ-33P]-ATP or [γ-32P]-ATP) to a specific peptide or protein substrate by the kinase.

  • Methodology:

    • The kinase, substrate, and ATP (with a radiolabeled tracer) are incubated in the presence of varying concentrations of the inhibitor (this compound).

    • The reaction is stopped, and the mixture is spotted onto a filter membrane that captures the phosphorylated substrate.

    • Unbound radiolabeled ATP is washed away.

    • The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

Competitive Binding Assays (e.g., KINOMEscan™)

These assays measure the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases.

  • Principle: This method does not measure enzymatic activity but rather the direct binding affinity (Kd) of the inhibitor to the kinase.

  • Methodology:

    • A panel of human kinases, each tagged with DNA, is incubated with an immobilized, active-site directed ligand.

    • The test compound (this compound) is added at various concentrations.

    • If the test compound binds to a kinase, it displaces the immobilized ligand, and the amount of that kinase remaining bound to the solid support decreases.

    • The amount of each kinase is quantified using quantitative PCR (qPCR) of the DNA tags.

    • The results are reported as Kd values or as a percentage of control, indicating the degree of binding.[5]

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical method that assesses inhibitor binding by measuring the thermal stability of the target kinase.

  • Principle: The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).

  • Methodology:

    • The kinase is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

    • The inhibitor (this compound) is added to the mixture.

    • The temperature is gradually increased, and the fluorescence is monitored.

    • The Tm is the temperature at which 50% of the protein is unfolded. The shift in Tm in the presence of the inhibitor (ΔTm) indicates a binding interaction.

    • This method is valuable for confirming direct target engagement without the need for a substrate.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the specificity of a novel kinase inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Cellular Validation A Compound Synthesis (this compound) B Primary Assay vs Target Kinase X A->B Test for Potency C Broad Kinome Panel Screen (e.g., KINOMEscan @ 1µM) B->C Compound Hits IC50 < 100nM D Identify Off-Target Hits (% Inhibition > 75%) C->D E Dose-Response Assays (IC50 / Kd Determination) D->E Follow-up on Hits F Data Analysis & Selectivity Scoring E->F G Target Engagement Assays (e.g., CETSA) F->G Confirm Selectivity Profile H Downstream Signaling Pathway Analysis G->H

Caption: Workflow for kinase inhibitor specificity assessment.

Comparison with Alternative Inhibitors

The selectivity profile of this compound must be interpreted in the context of existing kinase inhibitors.

  • Highly Selective Inhibitors: These compounds are designed to inhibit a single kinase target with high potency, minimizing off-target effects. Achieving this is challenging but desirable for reducing toxicity and clearly attributing biological effects to the inhibition of a specific target. If this compound demonstrates high potency for its primary target with IC50 values for other kinases that are at least 100-fold higher, it could be classified as a highly selective inhibitor.

  • Multi-Kinase Inhibitors (Polypharmacology): Some of the most effective cancer drugs, such as sunitinib and sorafenib, inhibit multiple kinases involved in pathways like tumor angiogenesis and cell proliferation.[7] This "polypharmacology" can be therapeutically advantageous. If the profile of this compound shows potent inhibition of a small, defined set of therapeutically relevant kinases, it could be developed as a multi-targeted agent.

  • Non-ATP Competitive Inhibitors: An alternative strategy to achieve selectivity is to target sites other than the conserved ATP pocket, such as allosteric sites or substrate-binding domains.[2][8] These inhibitors are often more selective due to the higher sequence diversity of these sites across the kinome. Comparing the binding mode and selectivity profile of this compound to these classes can provide valuable insights into its mechanism and potential for further development.

Conclusion

A comprehensive assessment of the kinase specificity of a novel compound like this compound is a multi-faceted process that is fundamental to its preclinical development. By employing a combination of biochemical and biophysical assays, researchers can build a detailed selectivity profile. This profile, when interpreted in the context of existing inhibitors and cellular activity, provides the critical data needed to make informed decisions about the compound's therapeutic potential and guide its journey from a promising lead to a potential clinical candidate.

References

Safety Operating Guide

Navigating the Disposal of C26H16ClF3N2O4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action Required for Unidentified Compounds: The chemical formula C26H16ClF3N2O4 does not correspond to a commonly known substance with readily available safety and disposal documentation. Without a specific Safety Data Sheet (SDS), this compound must be treated as a potentially hazardous substance of unknown toxicity. The following guidance provides a procedural framework for the safe handling and disposal of such research chemicals, prioritizing personnel safety and regulatory compliance.

Essential Safety and Disposal Protocol

For any chemical, particularly one that is not fully characterized, a cautious and systematic approach to disposal is paramount. Researchers, scientists, and drug development professionals should adhere to the following operational plan.

Immediate Steps for Handling and Storage

Proper containment and labeling are the initial critical steps to ensure safety and prevent accidental exposure or improper disposal.

ActionProcedure
1. Isolation Store the chemical in a designated, well-ventilated, and restricted-access area, away from incompatible materials.
2. Labeling Clearly label the container with "Caution: Unidentified Chemical," the molecular formula (this compound), and any known hazard information.
3. PPE Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling the container.
4. Consultation Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety officer for guidance.
Disposal Workflow for Unidentified Chemicals

The disposal of an unknown chemical substance must follow a strict protocol to ensure the safety of all personnel and compliance with environmental regulations. The following workflow outlines the necessary decision-making process.

cluster_0 Initial Handling cluster_1 Disposal Pathway start Chemical for Disposal (this compound) identify Attempt to Identify (CAS Number, Common Name) start->identify sds SDS Available? identify->sds follow_sds Follow SDS Section 13 for Disposal Procedures sds->follow_sds Yes no_sds Treat as Hazardous Waste sds->no_sds No end Proper Disposal Complete follow_sds->end contact_ehs Contact Environmental Health & Safety (EHS) no_sds->contact_ehs waste_vendor Arrange for Pickup by Licensed Waste Vendor contact_ehs->waste_vendor waste_vendor->end

Navigating the Safe Handling of Novel Compounds: C26H16ClF3N2O4

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for an Uncharacterized Compound

The chemical formula C26H16ClF3N2O4 does not correspond to a publicly registered compound with available, specific safety data. In drug discovery and development, researchers often synthesize or handle novel compounds where the full toxicological profile is unknown. In such cases, the substance must be treated as a potentially potent and hazardous material. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans based on established principles for handling high-potency active pharmaceutical ingredients (HPAPIs).

Guiding Principle: Assume Potency

When specific hazard data is unavailable, a conservative approach is mandatory. All handling procedures should be designed to minimize exposure through inhalation, dermal contact, and ingestion. The core strategy involves a multi-layered containment approach, combining engineering controls, administrative procedures, and personal protective equipment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and should be based on the specific laboratory operations being performed. The following table outlines the recommended PPE for various tasks.

Task / Operation Containment Level Required Personal Protective Equipment
Initial Handling & Weighing (Dry Powder) HighPrimary: Powered Air-Purifying Respirator (PAPR), disposable chemical-resistant suit, double nitrile gloves, chemical-resistant boot covers.[1][2] Secondary: Work performed within a certified chemical fume hood or a negative pressure containment isolator (glove box).[2]
Solution Preparation & Dilution Medium to HighPrimary: Full-face respirator with appropriate cartridges or PAPR, lab coat over a disposable suit, double nitrile gloves, safety glasses or goggles.[3] Secondary: Work performed within a chemical fume hood.
In-Vitro / In-Vivo Dosing MediumPrimary: Lab coat, single-use sleeves, single nitrile gloves, safety glasses. Secondary: Local exhaust ventilation or biological safety cabinet.
General Laboratory Operations (Low Concentration Solutions) LowPrimary: Standard lab coat, nitrile gloves, safety glasses. Secondary: Well-ventilated laboratory space.

Operational and Disposal Plans

A systematic approach to operations and waste management is crucial to ensure safety and compliance.

Standard Operating Procedure (SOP) Workflow:

The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_risk 1. Conduct Risk Assessment prep_sds 2. Review Generic HPAPI SDS prep_risk->prep_sds prep_ppe 3. Assemble All Required PPE prep_sds->prep_ppe prep_eng 4. Verify Engineering Controls (Fume Hood, Isolator) prep_ppe->prep_eng prep_spill 5. Prepare Spill Kit prep_eng->prep_spill handle_ppe 6. Don Appropriate PPE prep_spill->handle_ppe Proceed to Handling handle_op 7. Perform Operation in Containment handle_ppe->handle_op handle_decon 8. Decontaminate Surfaces handle_op->handle_decon handle_doff 9. Doff PPE Correctly handle_decon->handle_doff disp_waste 10. Segregate Waste Streams handle_doff->disp_waste Proceed to Disposal disp_container 11. Place in Labeled, Sealed Containers disp_waste->disp_container disp_removal 12. Arrange for Licensed Chemical Waste Disposal disp_container->disp_removal

Caption: Standard Operating Procedure workflow for handling novel compounds.

Disposal Plan:

  • Waste Segregation: All materials that come into direct contact with this compound (gloves, pipette tips, weighing paper, contaminated labware) must be considered hazardous waste.

  • Containment: Solid waste should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a compatible, sealed container, also clearly labeled.

  • Removal: Disposal must be conducted through a licensed chemical waste disposal service in accordance with local, regional, and national regulations.[4] Do not discharge any waste containing this compound into sewer systems.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Emergency Response Logic:

The following diagram illustrates the decision-making process for responding to an emergency.

cluster_exposure Personnel Exposure cluster_spill Containment Breach / Spill start Emergency Event (Spill or Exposure) exp_scene Ensure Scene is Safe start->exp_scene Exposure Occurs spill_evac Evacuate Immediate Area start->spill_evac Spill Occurs exp_remove Remove Victim from Exposure Source exp_scene->exp_remove exp_decon Decontaminate Victim (Remove clothing, wash skin, flush eyes) exp_remove->exp_decon exp_medical Seek Immediate Medical Attention exp_decon->exp_medical spill_notify Notify Lab Supervisor & EHS spill_evac->spill_notify spill_access Restrict Access to Area spill_notify->spill_access spill_cleanup Cleanup by Trained Personnel with Full PPE spill_access->spill_cleanup

Caption: Decision tree for emergency response to spills or personnel exposure.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can responsibly manage the risks associated with handling uncharacterized chemical compounds like this compound, ensuring the protection of personnel and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.